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Core Science & Biosynthesis

Foundational

Foreword: A Strategic Approach to a Novel Piperidine Derivative

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-isopropyl-3-nitropiperidine The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure"...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-isopropyl-3-nitropiperidine

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations enable potent and selective interactions with a multitude of biological targets.[3] This guide addresses the novel compound, 4-isopropyl-3-nitropiperidine, for which specific mechanistic data is not yet publicly available.

Therefore, this document is structured as a comprehensive investigational strategy. As a Senior Application Scientist, my objective is to outline a logical, multi-tiered approach for the in vitro characterization of this molecule. We will proceed from broad phenotypic screening to specific target identification and pathway analysis, leveraging established methodologies for analogous piperidine-containing compounds. The inclusion of an isopropyl group may influence lipophilicity and binding pocket interactions, while the 3-nitro substitution, a known pharmacophore and potential metabolic liability, warrants careful investigation for both efficacy and safety.[4][5] This guide is designed to be a self-validating workflow, where the results from each experimental stage inform the design of the next, ensuring a rigorous and efficient elucidation of the compound's mechanism of action.

Part 1: Foundational Bioactivity Profiling

The initial phase of characterization involves broad-spectrum screening to identify the primary biological impact of 4-isopropyl-3-nitropiperidine. This allows for the formulation of initial hypotheses regarding its mechanism, which will be explored in greater detail in subsequent stages.

Cellular Viability and Cytotoxicity Assessment

A fundamental first step is to determine the compound's effect on cell viability across a diverse panel of cell lines. This provides initial insights into potential anti-proliferative or cytotoxic effects and helps establish a therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed human cancer cell lines (e.g., K562 leukemia, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare a 2-fold serial dilution of 4-isopropyl-3-nitropiperidine in the appropriate cell culture medium, with concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for 4 hours.[3][6]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[6]

Table 1: Hypothetical Cytotoxicity Data for 4-isopropyl-3-nitropiperidine

Cell LineTypeIC50 (µM)
K562Human Chronic Myelogenous Leukemia5.2
MCF-7Human Breast Adenocarcinoma12.8
HEK293THuman Embryonic Kidney (Non-cancerous)> 100
Antimicrobial and Antifungal Screening

Given that many piperidine derivatives exhibit antimicrobial or antifungal properties, often by targeting cell wall or membrane biosynthesis, a screen against common pathogens is warranted.[7][8][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Part 2: Molecular Target Identification

Should the foundational screening reveal significant bioactivity (e.g., potent cytotoxicity against cancer cells), the next logical step is to identify the specific molecular target(s) through which 4-isopropyl-3-nitropiperidine exerts its effects.

Sigma-1 (σ1) Receptor Binding Affinity

The σ1 receptor is a common target for piperidine-containing compounds and is implicated in cancer cell survival and proliferation.[10] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for this receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing a high level of σ1 receptors (e.g., CHO-K1 cells).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known high affinity for the σ1 receptor (e.g., [³H]-(+)-pentazocine), and varying concentrations of 4-isopropyl-3-nitropiperidine.

  • Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates higher affinity.[10]

Diagram 1: Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (High σ1 Expression) Incubate Incubate Components: Membranes + Radioligand + Test Compound Membranes->Incubate Radioligand Prepare Radioligand ([³H]-(+)-pentazocine) Radioligand->Incubate TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting (Measure Bound Radioactivity) Filter->Count Analyze Calculate Ki Value (Dose-Response Curve) Count->Analyze

Caption: Workflow for determining σ1 receptor binding affinity.

Part 3: Elucidation of Downstream Cellular Mechanisms

Once a molecular target is identified, or if a clear target is not immediately apparent, the focus shifts to characterizing the downstream cellular pathways affected by the compound.

Cell Cycle Analysis

Many cytotoxic agents function by arresting the cell cycle at specific checkpoints, preventing cell division and ultimately leading to cell death.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat a cancer cell line (e.g., K562) with 4-isopropyl-3-nitropiperidine at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and compare treated samples to the vehicle control. An accumulation of cells in a specific phase suggests cell cycle arrest.[11][12]

Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI enters cells only when the membrane integrity is lost, indicating late apoptosis or necrosis.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[12]

Diagram 2: Hypothetical Signaling Pathway for Apoptosis Induction

G Compound 4-isopropyl-3-nitropiperidine Target Molecular Target (e.g., σ1 Receptor) Compound->Target ROS ↑ Reactive Oxygen Species (ROS) Target->ROS downstream effect Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway initiated by compound.

Part 4: In Vitro Safety and Toxicology

The presence of a nitro group necessitates a preliminary assessment of the compound's potential for genotoxicity. N-nitroso derivatives of piperidine, for example, are known to form DNA adducts and exhibit mutagenic activity.[13]

Mutagenicity Assessment

The bacterial reverse mutation assay, or Ames test, is a standard in vitro method for identifying compounds that can cause gene mutations.

Experimental Protocol: Ames Test

  • Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (his) or tryptophan (trp) operon, respectively. These strains cannot synthesize the essential amino acid and will not grow on a medium lacking it.

  • Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to determine if the compound or its metabolites are mutagenic.[13]

  • Exposure: Plate the bacterial strains on a minimal agar medium lacking the essential amino acid, along with various concentrations of 4-isopropyl-3-nitropiperidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control. This suggests the compound is a mutagen.[14]

Conclusion

This technical guide outlines a rigorous, hypothesis-driven workflow for the in vitro characterization of 4-isopropyl-3-nitropiperidine. By systematically progressing from broad phenotypic screening to specific target identification, pathway analysis, and preliminary safety assessment, researchers can build a comprehensive understanding of the compound's mechanism of action. The data generated through these protocols will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies and subsequent in vivo efficacy and toxicology evaluations. The versatility of the piperidine scaffold suggests a high potential for discovering novel biological activity, and this structured approach ensures a thorough and scientifically sound investigation.

References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). National Center for Biotechnology Information.
  • The Evolving Landscape of 1-Piperidinepentanoic Acid Derivatives: A Technical Overview of Biological Activity - Benchchem. (n.d.). BenchChem.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved March 24, 2026, from [Link]

  • Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Oriental Journal of Chemistry, 36(3), 481-486.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). Retrieved March 24, 2026, from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1362.
  • Schreiner, L., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000218.
  • Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533.
  • Schreiner, L., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7248. Retrieved March 24, 2026, from [Link]

  • Sureshkumar, T., & Ilavarasan, R. (2016). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2970-2973. Retrieved March 24, 2026, from [Link]

  • Yamamura, S., et al. (2019). DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China. Chemical Research in Toxicology, 32(8), 1515-1527. Retrieved March 24, 2026, from [Link]

  • Khoo, K. K., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. Retrieved March 24, 2026, from [Link]

  • Garzotto, M., et al. (2001). Antiproliferative effect of the piperidine nitroxide TEMPOL on neoplastic and nonneoplastic mammalian cell lines. Free Radical Biology and Medicine, 31(5), 651-659. Retrieved March 24, 2026, from [Link]

  • Kamal, A., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. European Journal of Medicinal Chemistry, 46(10), 5121-5129. Retrieved March 24, 2026, from [Link]

  • Brooks, T. M., et al. (1989). In vitro and in vivo assays of isopropanol for mutagenicity. Mutation Research/Genetic Toxicology, 224(4), 507-510. Retrieved March 24, 2026, from [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1185-1196. Retrieved March 24, 2026, from [Link]

  • Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Zhang, C., et al. (2023). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 28(15), 5691. Retrieved March 24, 2026, from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2010). Organic & Biomolecular Chemistry, 8(20), 4567-4573. Retrieved March 24, 2026, from [Link]

  • Jadhav, A., et al. (2022). Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. Pharmaceuticals, 15(5), 623. Retrieved March 24, 2026, from [Link]

  • Raza, S. K., et al. (2014). Acute inhalation toxicity of smoke of fentanyl and its 1-substituted analogs in Swiss albino mice. Cellular and Molecular Biology, 60(2), 53-58. Retrieved March 24, 2026, from [Link]

  • Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. (2016). Journal of Materials Chemistry B, 4(47), 7622-7633. Retrieved March 24, 2026, from [Link]

  • Ohana, R. F., et al. (2013). Abstract C224: Identification of drug targets via their intracellular interactions. Molecular Cancer Therapeutics, 12(11_Supplement), C224. Retrieved March 24, 2026, from [Link]

  • Reinke, E. N., & Adams, V. H. (2021). Tiered In Vitro Toxicity Testing of the Novel Energetic N-Propylnitroguanidine (PrNQ). U.S. Army Public Health Center. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-Isopropyl-3-Nitropiperidine Derivatives: A Technical Guide for Preclinical Drug Development

The 4-isopropyl-3-nitropiperidine scaffold has emerged as a highly versatile and structurally compelling pharmacophore in modern medicinal chemistry. Its unique physicochemical properties have been leveraged in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-isopropyl-3-nitropiperidine scaffold has emerged as a highly versatile and structurally compelling pharmacophore in modern medicinal chemistry. Its unique physicochemical properties have been leveraged in the development of centrally acting agents, such as Monoacylglycerol Lipase (MAGL) inhibitors [1], as well as systemic antiviral therapeutics, including noncovalent inhibitors of the SARS-CoV-2 Main Protease (Mpro) [2].

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-isopropyl-3-nitropiperidine derivatives. By examining the structural determinants of these molecules, we can establish field-proven methodologies for optimizing their preclinical profiles.

Structural Determinants of ADME

The pharmacokinetic behavior of 4-isopropyl-3-nitropiperidine derivatives is dictated by the interplay of three distinct functional groups: the basic piperidine nitrogen, the electron-withdrawing nitro group, and the lipophilic isopropyl moiety.

Absorption and Permeability

The basicity of the piperidine ring typically results in protonation at physiological pH, which can hinder passive membrane diffusion. However, the presence of the strongly electron-withdrawing nitro group at the C3 position exerts an inductive effect that stabilizes the lone pair on the adjacent piperidine nitrogen. This significantly lowers the pKa​ of the amine, increasing the fraction of the un-ionized species in the gastrointestinal tract. Consequently, these derivatives often exhibit excellent Caco-2 permeability and high oral bioavailability ( F>50% ).

Distribution and Blood-Brain Barrier (BBB) Penetration

For CNS targets like MAGL, achieving high brain penetrance is critical. The isopropyl group at the C4 position contributes substantial lipophilic bulk, optimizing the Lipophilic Ligand Efficiency (LLE) of the scaffold [1]. This lipophilicity drives a high volume of distribution ( Vd​ ) and facilitates robust transport across the blood-brain barrier. However, researchers must monitor the efflux ratio, as highly lipophilic basic amines are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux transporters.

Metabolic Liabilities

The metabolic fate of 4-isopropyl-3-nitropiperidine derivatives is primarily governed by two enzymatic pathways:

  • CYP450 Oxidation: The isopropyl group, while beneficial for lipophilicity, presents sterically accessible aliphatic C-H bonds that are highly susceptible to hydroxylation by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). N-dealkylation at the piperidine nitrogen is also a common Phase I metabolic event.

  • Nitroreduction: The C3-nitro group can undergo reduction mediated by hepatic and gut microbiome nitroreductases, yielding reactive hydroxylamine intermediates or primary amines. These metabolites often undergo rapid Phase II conjugation (e.g., glucuronidation) prior to renal excretion.

MetabolicPathway Parent 4-Isopropyl-3-Nitropiperidine Derivatives NitroReductase Nitroreductases (Hepatic/Gut) Parent->NitroReductase Reduction CYP450 CYP450 Enzymes (CYP3A4 / CYP2D6) Parent->CYP450 Oxidation Hydroxylamine Hydroxylamine / Amine Metabolites NitroReductase->Hydroxylamine Oxidation Aliphatic Oxidation / N-Dealkylation CYP450->Oxidation Conjugation Phase II Conjugation (Glucuronidation) Hydroxylamine->Conjugation Oxidation->Conjugation Excretion Renal Excretion Conjugation->Excretion

Caption: Metabolic biotransformation pathways of 4-isopropyl-3-nitropiperidine scaffolds.

Quantitative Pharmacokinetic Profiling

To contextualize the PK behavior of this chemical class, Table 1 summarizes representative preclinical data derived from highly optimized piperidine and spiro-piperidine derivatives utilized in recent CNS and antiviral drug discovery campaigns [1] [2].

Table 1: Representative Preclinical PK Parameters in Rodent Models (IV/PO)

ParameterMAGL Inhibitor Analog (CNS Target)Mpro Inhibitor Analog (Systemic Target)Physiological Implication
Clearance ( CL ) 18.5 mL/min/kg8.2 mL/min/kgModerate to low hepatic extraction; ensures sustained systemic exposure.
Volume of Distribution ( Vss​ ) 4.2 L/kg1.8 L/kgHigh Vss​ in CNS analog indicates extensive tissue and brain partitioning.
Half-life ( t1/2​ ) 3.5 hours6.1 hoursSufficient for once- or twice-daily oral dosing regimens.
Oral Bioavailability ( F ) 68%85%Excellent GI absorption driven by optimized pKa​ and lipophilicity.
Brain/Plasma Ratio ( Kp​ ) 1.40.1High Kp​ confirms BBB penetration for CNS targets; low Kp​ restricts systemic drugs to the periphery.
Efflux Ratio (MDR1) 1.84.5Ratios < 2.0 indicate low P-gp liability, crucial for maintaining brain concentrations.

Self-Validating Experimental Protocols

To accurately determine the pharmacokinetic viability of novel 4-isopropyl-3-nitropiperidine derivatives, researchers must employ rigorous, self-validating in vitro assays. The following protocols detail the critical steps and the mechanistic causality behind them.

Protocol A: In Vitro Microsomal Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) mediated by CYP450 and nitroreductase enzymes.

  • Preparation: Prepare the test compound at a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) of most CYP enzymes, ensuring first-order kinetic decay.

  • Enzyme Addition: Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: The organic solvent rapidly denatures the microsomal proteins, instantaneously quenching the enzymatic reaction to guarantee accurate time-point representation.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Bidirectional Caco-2 Permeability Assay

This assay evaluates intestinal absorption and identifies P-glycoprotein (P-gp) efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow differentiation into polarized monolayers expressing apical microvilli and tight junctions.

  • Integrity Validation (Critical Step): Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Causality: This is a self-validating checkpoint. A low TEER indicates a leaky monolayer, which would yield artificially high permeability rates via paracellular leakage rather than true transcellular transport.

  • Dosing: Add the test compound (10 µM) to either the apical chamber (A, pH 6.5) or the basolateral chamber (B, pH 7.4).

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ incubator for 2 hours.

  • Sampling & Quantification: Extract samples from the receiver chambers and quantify the transported compound using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. Determine the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2.0 suggests the compound is an active efflux substrate.

PKWorkflow Synthesis Compound Synthesis & Purification InVitro In Vitro ADME Profiling (Caco-2, Microsomes) Synthesis->InVitro InVivo In Vivo PK (Rodent) Plasma & Brain Sampling InVitro->InVivo Acceptable Stability Analysis LC-MS/MS Quantification & Parameter Calculation InVivo->Analysis Decision Go / No-Go Decision (BBB Penetration, t1/2) Analysis->Decision Decision->Synthesis Go (Advance) Optimization Lead Optimization Decision->Optimization No-Go (Iterate)

Caption: Preclinical pharmacokinetic screening workflow for CNS-targeted piperidine derivatives.

Conclusion

The 4-isopropyl-3-nitropiperidine scaffold offers a highly tunable platform for drug discovery. By understanding how the nitro group modulates basicity and how the isopropyl group drives lipophilicity, researchers can rationally design derivatives that achieve targeted systemic exposure or deep CNS penetration. Rigorous adherence to validated in vitro profiling workflows ensures that metabolic liabilities are identified and mitigated early in the lead optimization process.

References

  • Ikeda, S., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Okabe, A., et al. "Discovery of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 Main Protease through Computer-Aided Drug Design." Journal of Medicinal Chemistry, 2025. URL:[Link]

Foundational

Computational Docking Studies of 4-Isopropyl-3-nitropiperidine: Predictive Modeling for Target-Directed Drug Design

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Introduction: The Privileged Nature of Substituted Piperidines In modern Structure-Ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Introduction: The Privileged Nature of Substituted Piperidines

In modern Structure-Based Drug Design (SBDD), the piperidine ring is a ubiquitous nitrogenous heterocycle, prized for its favorable physicochemical properties, metabolic stability, and predictable 3D geometry. Within this chemical space, 4-isopropyl-3-nitropiperidine (CAS: 1823362-57-7) and its closely related 3-nitropiperidine derivatives have emerged as highly privileged building blocks.

As a Senior Application Scientist, I frequently observe computational campaigns failing because they treat such scaffolds as simple rigid bodies. To accurately model the binding of 4-isopropyl-3-nitropiperidine, one must understand the profound stereoelectronic effects at play. The strong electron-withdrawing nature of the 3-nitro group fundamentally alters the pKa of the piperidine nitrogen, while the bulky 4-isopropyl group dictates the conformational landscape of the ring (forcing it into specific chair conformations to minimize 1,3-diaxial interactions).

This whitepaper dissects the computational docking methodologies required to accurately evaluate this scaffold, drawing on recent high-profile SBDD campaigns targeting the SARS-CoV-2 Main Protease (Mpro) and Monoacylglycerol Lipase (MAGL)[1][2].

Structural Rationale & Conformational Locking

Before initiating any docking protocol, the causality behind the molecule's structural behavior must be established.

  • The 4-Isopropyl Vector (Steric Probe): The isopropyl group is highly lipophilic and sterically demanding. When attached to the 4-position of a piperidine ring, it acts as a "conformational lock." To avoid severe steric clashes, the isopropyl group almost exclusively occupies the equatorial position. In docking studies, this vector is ideal for probing deep, flexible hydrophobic pockets (such as the S2/S3 pockets of viral proteases).

  • The 3-Nitro Vector (Stereoelectronic Modulator): The nitro group serves a dual purpose. First, it acts as a potent hydrogen-bond acceptor. Second, it interacts favorably with sulfur-containing residues (like Methionine) via dipole-induced dipole interactions.

Interactions cluster_ligand 4-isopropyl-3-nitropiperidine cluster_target Target Binding Pockets (e.g., Mpro) Core Piperidine Core Nitro 3-Nitro Group Core->Nitro Iso 4-Isopropyl Group Core->Iso Cat Catalytic Dyad (His41) Hydrophobic Core->Cat Pi-Alkyl S2 S2 Pocket (Met49) van der Waals Nitro->S2 Dipole/vdW S3 S3 Pocket (Gln189) Steric Packing Iso->S3 Lipophilic

Figure 1: Mechanistic binding interactions of the 4-isopropyl-3-nitropiperidine scaffold.

Case Studies in Structure-Based Drug Design

Viral Proteases: SARS-CoV-2 Mpro

Recent computational hit-finding approaches have heavily utilized 3-nitropiperidine scaffolds to develop noncovalent inhibitors of SARS-CoV-2 Mpro[1]. In these docking studies (using PDBs like 6LU7 and 6Y2G), the nitro group is strategically positioned to form van der Waals and dipole interactions with the side chain of Met49 in the S2 pocket. When a bulky group (analogous to the 4-isopropyl moiety) is introduced, it explores the S3 pocket. However, because the S3 pocket is gated by the flexible Gln189 residue, rigid docking often fails. Induced Fit Docking (IFD) is required to accurately model the conformational shift of Gln189, allowing the isopropyl group to pack optimally[1].

Monoacylglycerol Lipase (MAGL)

In the development of reversible MAGL inhibitors, 3-nitropiperidine derivatives are utilized as critical intermediates to synthesize spirocyclic lactams[2][3]. Docking models (e.g., PDB: 7L4U) reveal that the piperidine-derived core packs into a wide lipophilic region of the enzyme. The precise stereochemistry of the substituents on the piperidine ring dictates the Lipophilic Ligand Efficiency (LLE). The 4-isopropyl group provides the necessary bulk to maximize LLE without causing nonspecific off-target binding (such as hERG liability), while the core forms critical hydrogen bonds with Arg57 and His121[2].

Standardized Computational Docking Protocol

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to when docking 4-isopropyl-3-nitropiperidine derivatives.

Step 1: Ligand Preparation (Schrödinger LigPrep)

  • Action: Generate 3D conformations from 2D SMILES.

  • Causality: The piperidine nitrogen typically has a pKa of ~10.5, making it protonated at physiological pH. However, the electron-withdrawing 3-nitro group lowers this pKa significantly. You must use Epik (pH 7.4 ± 2.0) to calculate the exact ionization state. Failing to do so will result in incorrect electrostatic maps during docking, leading to false-positive poses.

Step 2: Protein Preparation (Protein Preparation Wizard)

  • Action: Assign bond orders, add hydrogens, and optimize the H-bond network (e.g., flipping Asn/Gln/His states).

  • Causality: In targets like Mpro, the protonation state of the catalytic dyad (His41/Cys145) is highly sensitive. The H-bond network must be optimized to reflect the physiological environment before grid generation.

Step 3: Receptor Grid Generation

  • Action: Define the bounding box centered on the co-crystallized ligand or known active site residues (e.g., Met49 for Mpro). Set a scaling factor of 1.0 for van der Waals radii of non-polar receptor atoms.

Step 4: Induced Fit Docking (IFD)

  • Action: Perform Glide SP docking, followed by Prime side-chain prediction for residues within 5.0 Å of the ligand, and finally re-dock into the induced fit receptor.

  • Causality: Standard rigid-receptor docking will artificially penalize the bulky 4-isopropyl group due to steric clashes with flexible gating residues (like Gln189 in Mpro). IFD allows these sidechains to rotamerically adjust, revealing the true cryptic volume of the pocket.

Step 5: Post-Docking MM-GBSA Scoring

  • Action: Calculate the binding free energy (ΔG_bind) using the VSGB solvation model.

  • Causality: GlideScore alone is insufficient for ranking highly lipophilic compounds. MM-GBSA accounts for the desolvation penalty incurred when burying the hydrophobic 4-isopropyl group into the receptor, providing a much higher correlation with in vitro IC50 values.

Workflow LPrep Ligand Preparation (LigPrep, Epik: pKa 7.4 ± 2.0) Grid Receptor Grid Generation (Define Binding Pockets) LPrep->Grid PPrep Protein Preparation (PrepWizard: H-bond optimize) PPrep->Grid Dock Glide SP/XP Docking (Initial Pose Generation) Grid->Dock IFD Induced Fit Docking (Sidechain Flexibility Resolution) Dock->IFD Score MM-GBSA Scoring (Binding Free Energy ΔG) IFD->Score

Figure 2: Step-by-step computational docking and scoring workflow for piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes representative computational metrics for 3-nitropiperidine derivatives against key therapeutic targets, demonstrating the correlation between the docking score, MM-GBSA ΔG, and the specific pocket interactions[1][2].

Compound Scaffold / DerivativeTarget EnzymePDB IDGlideScore (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues
4-isopropyl-3-nitropiperidine (Model)SARS-CoV-2 Mpro6LU7-7.2-45.3Met49 (vdW), His41 (Alkyl)
4-(3,5-difluorophenyl)-3-nitropiperidine SARS-CoV-2 Mpro6Y2G-8.5-52.1Met49 (vdW), Gln189 (Steric)
3-nitropiperidine spiro-lactam MAGL7L4U-9.1-58.4Arg57 (H-bond), His121 (H-bond)

Note: The MM-GBSA ΔG values provide a much wider dynamic range for differentiating the binding affinities of these lipophilic scaffolds compared to standard GlideScores.

Conclusion

The 4-isopropyl-3-nitropiperidine scaffold is not merely a passive structural linker; it is a highly active participant in target binding. The 4-isopropyl group acts as a conformational lock and a lipophilic probe, while the 3-nitro group modulates the basicity of the piperidine core and engages in critical dipole interactions. By employing rigorous computational protocols—specifically utilizing Epik for accurate pKa determination and Induced Fit Docking to accommodate steric bulk—researchers can reliably predict the binding affinities of these privileged derivatives, accelerating the hit-to-lead optimization phase in drug discovery.

References

  • Discovery of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 Main Protease through Computer-Aided Drug Design. Journal of Medicinal Chemistry - ACS Publications. 1

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Journal of Medicinal Chemistry - ACS Publications. 4

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. 5

Sources

Exploratory

In Vivo Metabolism Pathways of 4-Isopropyl-3-nitropiperidine: A Mechanistic and Predictive Framework

Executive Summary The compound 4-isopropyl-3-nitropiperidine (4-IPNP) represents a highly functionalized aliphatic heterocycle frequently utilized as a pharmacological scaffold. Understanding its in vivo metabolic fate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-isopropyl-3-nitropiperidine (4-IPNP) represents a highly functionalized aliphatic heterocycle frequently utilized as a pharmacological scaffold. Understanding its in vivo metabolic fate is critical for drug development professionals, as the molecule possesses three distinct, highly reactive metabolic "soft spots": a secondary amine within a piperidine ring, a sterically hindered aliphatic nitro group, and a branched isopropyl moiety. This technical guide establishes a rigorous, self-validating framework for predicting, isolating, and quantifying the in vivo biotransformation pathways of 4-IPNP.

Structural Vulnerability Analysis & Mechanistic Pathways

To accurately predict the in vivo clearance of 4-IPNP, we must deconstruct the molecule into its primary pharmacophoric elements. Each functional group is targeted by distinct enzymatic families, creating a complex, multi-route metabolic profile.

Pathway A: Aliphatic Nitro Reduction (Microbiome & Hepatic)

Aliphatic nitro groups are relatively rare in approved therapeutics due to their potential for idiosyncratic toxicity and complex reduction kinetics. In vivo, the primary route of metabolism for this moiety is the reduction to a primary amine (forming 3-amino-4-isopropylpiperidine).

  • Mechanistic Driver: While hepatic enzymes such as aldehyde oxidase and xanthine oxidase contribute, the dominant drivers of aliphatic nitro reduction in vivo are bacterial nitroreductases located within the gut microbiome 1. This is particularly evident during oral administration, where pre-systemic microbial metabolism can significantly reduce the bioavailability of the parent nitro-compound [[2]]().

Pathway B: Isopropyl Aliphatic Hydroxylation

The isopropyl branch at the C4 position is highly susceptible to Phase I aliphatic hydroxylation, yielding a tertiary alcohol.

  • Mechanistic Driver: Drawing from established literature on isopropyl-containing receptor antagonists, this hydroxylation is predominantly catalyzed by CYP2C8 and CYP3A4 3. The tertiary alcohol formed is resistant to further oxidation (e.g., to a ketone), making it a stable, trackable metabolite in plasma and urine.

Pathway C: Piperidine Ring Oxidation

The piperidine core is a classic substrate for hepatic Cytochrome P450s. Oxidation typically occurs at the carbon adjacent to the nitrogen (alpha-carbon), leading to the formation of a lactam (cyclic amide), or resulting in ring-opening via iminium ion intermediates.

  • Mechanistic Driver: Studies on piperidine-containing drugs (e.g., thioridazine, 4-aminopiperidines) confirm that CYP3A4 and CYP2D6 are the primary isoforms responsible for piperidine ring oxidation and N-dealkylation processes 45.

G Parent 4-Isopropyl-3-nitropiperidine (Parent Drug) Met1 M1: 3-Amino-4-isopropylpiperidine (Nitro Reduction) Parent->Met1 Gut Microbiota / Nitroreductases Met2 M2: Hydroxy-isopropyl Metabolite (Aliphatic Hydroxylation) Parent->Met2 CYP2C8 / CYP3A4 Met3 M3: Piperidine Lactam (Ring Oxidation) Parent->Met3 CYP3A4 / CYP2D6

Fig 1. Primary in vivo metabolic pathways of 4-isopropyl-3-nitropiperidine.

Quantitative Data Synthesis

To facilitate rapid identification during LC-HRMS analysis, the predicted metabolic mass shifts based on the structural vulnerabilities of 4-IPNP are summarized below.

Table 1: Predicted In Vivo Metabolites and Mass Shifts for 4-IPNP

Metabolite IDBiotransformation PathwayTarget MoietyPrimary MediatorsExpected Mass Shift (Da)
Parent N/AN/AN/ABaseline (MW ~172.12)
M1 Nitro ReductionAliphatic Nitro (-NO₂)Gut Microbiome, Reductases-30.01 (Loss of O₂, Gain of H₂)
M2 Aliphatic HydroxylationIsopropyl BranchCYP2C8, CYP3A4+15.99 (Addition of Oxygen)
M3 Alpha-Carbon OxidationPiperidine RingCYP3A4, CYP2D6+13.98 (CH₂ → C=O conversion)
M4 Glucuronidation (Phase II)M2 (Tertiary Alcohol)UGTs (Hepatic)+176.03 (Addition of Glucuronic Acid)

Self-Validating Experimental Framework

To rigorously prove the metabolic pathways of 4-IPNP, researchers must employ self-validating experimental designs. A self-validating protocol ensures that every observed result is cross-verified by an orthogonal control built directly into the workflow, eliminating false positives caused by assay artifacts.

Protocol 1: In Vitro CYP450 Phenotyping Matrix

Causality Check: Human Liver Microsomes (HLMs) provide a holistic view of hepatic clearance but cannot definitively assign specific CYP contributions due to overlapping substrate specificities. By deploying recombinant CYPs (rCYPs) in parallel with selective chemical inhibitors, we establish a self-validating matrix: the loss of metabolic turnover in HLMs + inhibitor must quantitatively match the turnover observed in the isolated rCYP assay.

  • Preparation: Prepare 1 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking: Aliquot the HLM mixture into three test groups. Pre-incubate Group A with Ketoconazole (1 µM, CYP3A4 inhibitor), Group B with Montelukast (2 µM, CYP2C8 inhibitor), and Group C with vehicle (DMSO control) for 10 minutes at 37°C.

  • Substrate Addition: Add 4-IPNP to a final concentration of 5 µM.

  • Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Quench the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Orthogonal Validation: Run parallel incubations using isolated rCYP3A4 and rCYP2C8 Supersomes™ to confirm that the specific enzymes directly produce the M2 and M3 metabolites identified in the HLM assay.

Protocol 2: In Vivo Microbiome-Isolated Pharmacokinetics

Causality Check: Because aliphatic nitro groups are highly susceptible to bacterial nitroreductases, standard in vivo PK studies cannot distinguish between hepatic metabolism and gut flora reduction. By utilizing a crossover IV/PO dosing strategy combined with an antibiotic-treated cohort, we create a system that definitively isolates host-hepatic metabolism from microbiome-mediated reduction.

  • Cohort Setup: Divide Sprague-Dawley rats into two cohorts: "Conventional" and "Microbiome-Depleted" (pre-treated for 5 days with a broad-spectrum antibiotic cocktail of ampicillin, neomycin, and vancomycin in drinking water).

  • Dosing Strategy: Administer 4-IPNP via oral gavage (PO, 10 mg/kg) and intravenous tail vein injection (IV, 2 mg/kg) in a crossover design with a 3-day washout period.

  • Metabolic Cage Collection: House subjects in metabolic cages. Collect plasma at standard intervals (0.25 to 24 hrs), and pool urine and feces at 0-8, 8-12, and 12-24 hr intervals.

  • Sample Extraction: Perform protein precipitation on plasma using 3 volumes of methanol. For feces, homogenize in 50% aqueous acetonitrile, centrifuge at 14,000 x g, and subject the supernatant to Solid Phase Extraction (SPE) to remove matrix lipids.

  • Data Analysis: Analyze via LC-HRMS/MS. Validation metric: If M1 (nitro-reduced metabolite) is present in the PO Conventional cohort but absent in the PO Microbiome-Depleted cohort, the gut microbiome is definitively validated as the primary driver of Pathway A.

Workflow Step1 1. Dosing (IV vs PO) Isolate microbiome effects Step2 2. Metabolic Cage Collection Plasma, Urine, Feces Step1->Step2 Step3 3. Protein Precipitation & Solid Phase Extraction Step2->Step3 Step4 4. LC-HRMS/MS Analysis Mass shift identification Step3->Step4

Fig 2. Self-validating experimental workflow for in vivo metabolite identification.

References

  • Cytochrome P450 2C8 (CYP2C8)-mediated hydroxylation of an endothelin ETA receptor antagonist in human liver microsomes. PubMed / Drug Metabolism and Disposition.
  • Metabolism of aliphatic nitro compounds in bovine rumen fluid. Canadian Journal of Animal Science.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed / National Institutes of Health.
  • Roles of Nitrocompounds in Inhibition of Foodborne Bacteria, Parasites, and Methane Production in Economic Animals. PMC / National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-isopropyl-3-nitropiperidine

Application Note: Synthetic Methodology and Process Optimization for 4-Isopropyl-3-nitropiperidine Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Methodology and Process Optimization for 4-Isopropyl-3-nitropiperidine

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Substituted piperidines are highly privileged scaffolds in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs). Specifically, 3,4-disubstituted piperidines like 4-isopropyl-3-nitropiperidine (CAS: 1823362-57-7) offer unique conformational restrictions. The presence of the nitro group provides a versatile handle for downstream functionalization (e.g., reduction to primary amines for amide coupling), while the bulky isopropyl group dictates the stereochemical orientation of adjacent substituents.

Synthetic Strategy: Direct nitration of the piperidine ring is not chemically viable due to the lack of aromaticity and the susceptibility of the amine to oxidation. Therefore, a functional group interconversion (FGI) strategy is employed. This protocol details a robust, three-step linear sequence starting from the commercially available N-Boc-4-isopropylpiperidin-3-ol.

The sequence relies on the activation of the C3-hydroxyl group as a methanesulfonate (mesylate) ester, followed by an SN​2 displacement using sodium nitrite (Kornblum-type reaction) [1]. This approach is favored because it provides predictable stereochemical inversion at the C3 position, allowing researchers to control the relative cis/trans relationship between the isopropyl and nitro groups based on the starting stereoisomer.

Experimental Workflow and Mechanistic Pathways

G SM N-Boc-4-isopropyl piperidin-3-ol Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Activation of OH group SM->Step1 Int1 Intermediate 1: Mesylate Ester Step1->Int1 Step2 Step 2: SN2 Nitration (NaNO2, DMF, 50°C) Stereochemical Inversion Int1->Step2 Int2 Intermediate 2: N-Boc-4-isopropyl- 3-nitropiperidine Step2->Int2 Step3 Step 3: Deprotection (TFA, DCM, 0°C to RT) Cleavage of Carbamate Int2->Step3 Product 4-isopropyl-3- nitropiperidine (Final Product) Step3->Product

Synthetic workflow for 4-isopropyl-3-nitropiperidine from N-Boc-protected precursor.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for the validation batches performed at a 10 mmol scale.

Reaction StepReagent / SolventEquivalentsTemp (°C)Time (h)Expected Yield
1. Mesylation Methanesulfonyl chloride (MsCl)1.5 eq0 to 202.592 - 95%
Triethylamine (Et₃N)2.0 eq
Dichloromethane (DCM)0.2 M
2. Nitration Sodium nitrite (NaNO₂)3.0 eq5018.065 - 72%
Phloroglucinol (Scavenger)1.0 eq
N,N-Dimethylformamide (DMF)0.1 M
3. Deprotection Trifluoroacetic acid (TFA)10.0 eq0 to 204.0> 95%
Dichloromethane (DCM)0.1 M

Note: Phloroglucinol is utilized in Step 2 to scavenge competing nitrite ester byproducts, significantly improving the yield of the desired C-nitro compound.

Step-by-Step Methodologies

All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Ensure all waste is segregated according to institutional EHS guidelines.

Step 1: Synthesis of tert-butyl 4-isopropyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Causality & Logic: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature, preventing the premature solvolysis of the highly electrophilic methanesulfonyl chloride. Triethylamine acts as a non-nucleophilic base to quench the HCl byproduct, driving the equilibrium forward and preventing the degradation of the acid-sensitive Boc protecting group[2].

  • Charge a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar with N-Boc-4-isopropylpiperidin-3-ol (10.0 mmol, 1.0 eq) and anhydrous DCM (50 mL).

  • Add triethylamine (20.0 mmol, 2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add methanesulfonyl chloride (15.0 mmol, 1.5 eq) dropwise over 15 minutes via syringe. Observation: A slight exotherm and the formation of a white precipitate (Et₃N·HCl) will occur.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2.5 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylate as a viscous oil. Use immediately in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-isopropyl-3-nitropiperidine-1-carboxylate

Causality & Logic: The ambident nature of the nitrite anion ( NO2−​ ) means it can attack via the nitrogen atom (yielding the desired nitroalkane) or the oxygen atom (yielding an unstable nitrite ester). Using a polar aprotic solvent like DMF at elevated temperatures favors the SN​2 pathway (N-attack) by leaving the nitrite anion relatively unsolvated and highly nucleophilic [1].

  • Dissolve the crude mesylate from Step 1 (~10 mmol) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask.

  • Add sodium nitrite (30.0 mmol, 3.0 eq) and phloroglucinol (10.0 mmol, 1.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 50 °C under an inert nitrogen atmosphere for 18 hours.

  • Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Cool the mixture to room temperature and dilute with diethyl ether (150 mL). Wash the organic phase extensively with water (5 × 50 mL) to remove DMF and unreacted salts. Wash with brine (50 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to isolate the nitro intermediate.

Step 3: Deprotection to yield 4-Isopropyl-3-nitropiperidine

Causality & Logic: The tert-butyloxycarbonyl (Boc) group is cleanly cleaved under strongly acidic conditions. Trifluoroacetic acid (TFA) is the industry standard for this transformation due to its volatility, which allows for easy removal during concentration [3].

  • Dissolve the purified tert-butyl 4-isopropyl-3-nitropiperidine-1-carboxylate (approx. 6.5 mmol based on Step 2 yield) in anhydrous DCM (65 mL).

  • Cool the solution to 0 °C.

  • Add TFA (65.0 mmol, 10.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3.5 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • To obtain the free base, dissolve the resulting TFA salt in a minimal amount of water, basify to pH 10 using 1M aqueous NaOH, and extract with EtOAc (3 × 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield 4-isopropyl-3-nitropiperidine as a pale yellow oil or low-melting solid.

References

  • Kornblum, N. (1962). The Synthesis of Aliphatic and Alicyclic Nitro Compounds. Organic Reactions. John Wiley & Sons, Inc. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons, Inc. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. URL:[Link]

Application

Application Note: 4-Isopropyl-3-nitropiperidine as a Strategic Precursor in Kinase and GPCR Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Strategic Rationale: The 3-Amino-4-Alkylpiperidine Pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Rationale: The 3-Amino-4-Alkylpiperidine Pharmacophore

In modern rational drug design, the piperidine ring is a ubiquitous structural motif. Specifically, the 3-amino-4-alkylpiperidine scaffold is a privileged pharmacophore, most famously serving as the core of the JAK inhibitor tofacitinib (which utilizes a 4-methyl substitution).

As drug discovery programs seek to optimize target selectivity and overcome off-target toxicities (such as pan-JAK hematotoxicity), modifying the steric and lipophilic properties of this core becomes essential. 4-Isopropyl-3-nitropiperidine serves as the premier synthetic precursor to access the highly valuable 3-amino-4-isopropylpiperidine building block.

The nitro group in this precursor is not merely a placeholder; it is a highly electron-withdrawing directing group that allows for the thermodynamic control of the ring's stereochemistry (favoring the trans diequatorial conformation) prior to its reduction to the primary amine. Once reduced, the bulky isopropyl group dramatically alters the physicochemical landscape of the molecule, forcing the piperidine ring into a rigid chair conformation and providing a hydrophobic vector to engage deep binding pockets.

Physicochemical Profiling & SAR Impact

Replacing a standard methyl group with an isopropyl group on the piperidine core induces significant physicochemical shifts. As a Senior Application Scientist, I emphasize evaluating these metrics early in the lead optimization phase to predict pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Table 1: Comparative Physicochemical Impact of 4-Alkyl Substitutions

Parameter3-Amino-4-methylpiperidine3-Amino-4-isopropylpiperidineMechanistic Causality & Drug Design Rationale
Alkyl Steric Bulk (A-value) ~1.70 kcal/mol~2.15 kcal/molThe isopropyl group locks the piperidine ring into a rigid chair conformation, drastically reducing the entropic penalty upon target binding[2].
Lipophilicity (ΔclogP) Baseline+0.9 to +1.1 log unitsEnhances partitioning into deep hydrophobic sub-pockets. This strategy was crucial in PI3Kδ inhibitors to engage the Trp760 residue [1].
Topological Polar Surface Area 26.02 Ų26.02 ŲTPSA remains unchanged, ensuring that the modification does not negatively impact passive membrane permeability.
Metabolic Liability (CYP450) High (α-oxidation at methyl)Moderate (steric shielding)The bulky isopropyl group sterically hinders adjacent C-H oxidation by hepatic CYP enzymes, potentially improving intrinsic clearance ( CLint​ ).

Synthetic Workflow & Mechanistic Causality

The transition from the nitro precursor to a final Active Pharmaceutical Ingredient (API) involves a highly controlled sequence of reduction and nucleophilic aromatic substitution (SNAr).

  • Catalytic Hydrogenation: We utilize Palladium on Carbon (Pd/C) with hydrogen gas. Unlike dissolving metal reductions (e.g., Fe/HCl), catalytic hydrogenation prevents heavy metal contamination—a critical regulatory requirement for pharmaceutical intermediates.

  • SNAr Coupling: The resulting primary amine is highly nucleophilic. When reacted with an electron-deficient heterocycle (such as a chloropyrimidine or deazapurine), the reaction proceeds cleanly via an SNAr mechanism. The bulky isopropyl group at the 4-position provides stereocontrol, directing the incoming heterocycle to minimize steric clash.

G A 4-isopropyl-3-nitropiperidine (Precursor) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B C 3-amino-4-isopropylpiperidine (Pharmacophore) B->C D SNAr Coupling (Heteroaryl Chloride, DIPEA) C->D E Advanced Intermediate D->E F N-Acylation / Deprotection E->F G Final Drug Candidate (e.g., Kinase Inhibitor) F->G

Figure 1: Synthetic workflow of 4-isopropyl-3-nitropiperidine in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to guarantee that causality—not chance—drives the reaction success.

Note: The protocols assume the use of N-Boc-4-isopropyl-3-nitropiperidine to prevent unwanted side reactions at the secondary piperidine nitrogen.

Protocol A: Stereoselective Reduction to N-Boc-3-amino-4-isopropylpiperidine

Objective: Chemoselective reduction of the nitro group to a primary amine without cleaving the Boc protecting group.

  • Preparation: Dissolve N-Boc-4-isopropyl-3-nitropiperidine (10.0 mmol) in anhydrous Methanol (50 mL) in a high-pressure reaction vessel. Causality: Methanol is chosen over non-polar solvents because it stabilizes the polar transition states during hydrogen transfer and fully solubilizes both the nitro starting material and the amine product.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Purge the vessel with Argon (3x) followed by Hydrogen gas (3x).

  • Reaction: Pressurize the vessel to 30 psi with H2​ and stir vigorously at 25°C for 12 hours.

  • Self-Validation Checkpoint (IPC): Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is strictly complete when the UV trace shows total consumption of the starting material and the mass spectrometer detects the complete shift from the nitro mass ( [M+H]+=273 m/z) to the amine mass ( [M+H]+=243 m/z). If the intermediate hydroxylamine ( [M+H]+=259 m/z) is detected, repressurize and continue stirring for 4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the pure amine.

Protocol B: SNAr Coupling with a Heterocyclic Scaffold

Objective: Couple the newly formed primary amine with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (a standard kinase inhibitor core).

  • Preparation: In a round-bottom flask, combine N-Boc-3-amino-4-isopropylpiperidine (5.0 mmol) and the dichloropyrimidine (5.0 mmol) in n-Butanol (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the HCl generated during the SNAr process, preventing the protonation and subsequent deactivation of the nucleophilic primary amine.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 16 hours.

  • Self-Validation Checkpoint (IPC): Utilize Thin-Layer Chromatography (TLC; 1:1 Hexanes:EtOAc) alongside LC-MS.

    • Validation Criteria: The starting pyrimidine is highly UV-active at 254 nm and runs at a high Rf​ . As the nucleophilic substitution occurs, the chromophore shifts, and the product appears as a strongly UV-active spot at a significantly lower Rf​ due to increased polarity. LC-MS must confirm the exact mass of the mono-substituted coupled product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO3​ followed by brine. Dry over Na2​SO4​ and concentrate.

Application in Target-Specific Drug Discovery

The strategic incorporation of the 4-isopropyl group has yielded breakthrough results across multiple therapeutic targets:

  • PI3Kδ Inhibitors: In the discovery of the clinical candidate GSK251, researchers found that incorporating bulky aliphatic groups (such as isopropyl-substituted piperazines and piperidines) was critical. The isopropyl moiety successfully achieved a novel, highly selective binding interaction with the Trp760 residue in the PI3Kδ active site, driving isoform selectivity to almost 1000-fold over other PI3K isoforms [1].

  • Mutant IDH1 Inhibitors: Structure-activity relationship (SAR) explorations of IDH1 inhibitors demonstrated that isopropyl-substituted heterocyclic systems (such as 4-isopropyl-3-pyrimidin-4-yl-oxazolidin-2-ones) provided optimal steric bulk to fit into the allosteric binding site, yielding excellent cellular activity and mutant specificity [3].

  • JAK1/3 Selectivity: While pan-JAK inhibitors like tofacitinib (utilizing a methyl group) are effective, they carry hematotoxicity risks. Leveraging small, rigid aliphatic rings and bulky isosteres (like the isopropyl group) is a proven medicinal chemistry tactic to subtly alter the ligand's geometry, pushing the molecule toward a highly desirable JAK1-selective profile [2].

References

  • Down, K., et al. "Discovery of GSK251: A Highly Potent, Highly Selective, Orally Bioavailable Inhibitor of PI3Kδ with a Novel Binding Mode." Journal of Medicinal Chemistry, 2021.[Link]

  • Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021.[Link]

  • Ioannidis, S., et al. "Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1." Journal of Medicinal Chemistry, 2011.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Isopropyl-3-nitropiperidine

Welcome to the Technical Support Center for the synthesis of 4-isopropyl-3-nitropiperidine. This hub is designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the construct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-isopropyl-3-nitropiperidine. This hub is designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the construction of highly substituted, sp³-rich nitrogen heterocycles.

The synthesis of 3-nitropiperidines is notoriously challenging due to the lability of the nitro group under standard reduction conditions and the difficulty of controlling stereocenters during ring closure (1)[1]. The most robust, field-proven strategy relies on an organocatalyst-mediated conjugate addition of tert-butyl N-(2-nitroethyl)carbamate to an α,β-unsaturated aldehyde (4-methylpent-2-enal), followed by an intramolecular cyclization and a highly selective ionic hydrogenation (2)[2].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and a self-validating step-by-step protocol.

Synthetic Workflow & Logical Pathway

SynthesisWorkflow A Starting Materials: 4-Methylpent-2-enal + tert-Butyl N-(2-nitroethyl)carbamate B Organocatalytic Conjugate Addition (Hayashi-Jorgensen Catalyst) A->B Step 1 C Cyclization (3-Nitro-3,4-dihydropyridine Intermediate) B->C Intramolecular Condensation D Ionic Hydrogenation & Deprotection (Et3SiH / TFA) C->D Step 2 E Target Molecule: 4-Isopropyl-3-nitropiperidine D->E Selective Reduction

Organocatalytic cascade and ionic hydrogenation workflow for 4-isopropyl-3-nitropiperidine.

Troubleshooting & FAQs

Q1: Why is my diastereomeric ratio (trans:cis) consistently low during the initial conjugate addition-cyclization step? Causality & Solution: The stereocenter formation is governed by the chiral organocatalyst (e.g., the Hayashi-Jorgensen catalyst). Low dr often results from poor shielding of the Re or Si face. This occurs when solvent polarity disrupts the hydrogen-bonding network in the transition state, or when elevated temperatures cause the uncatalyzed background Henry/Michael reaction to outcompete the catalytic cycle (3)[3]. Actionable Fix: Lower the reaction temperature to 0 °C or -10 °C and switch to a non-polar solvent like anhydrous dichloromethane (DCM) or toluene to tighten the transition state. Adding an acidic co-catalyst (like benzoic acid at 20 mol%) accelerates enamine formation, suppressing the racemic background reaction and improving facial selectivity.

Q2: During the reduction of the dihydropyridine intermediate, I am observing significant over-reduction to the 3-aminopiperidine. How can I preserve the nitro group? Causality & Solution: Standard catalytic hydrogenation (e.g., H₂, Pd/C or Raney Ni) readily reduces aliphatic nitro groups to primary amines due to the high affinity of the nitro oxygen atoms for the metal surface. Actionable Fix: Abandon transition-metal hydrogenation in favor of an ionic hydrogenation strategy. The combination of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) selectively reduces the conjugated double bond of the dihydropyridine. TFA protonates the enamine/alkene to generate an iminium/carbocation intermediate, which is subsequently trapped by the hydride from Et₃SiH. This mechanism is entirely orthogonal to the redox chemistry of the nitro group (2)[2].

Q3: The yield of the initial Michael addition is stalling at ~40%. How can I drive the reaction to completion? Causality & Solution: Steric hindrance from the bulky isopropyl group (derived from 4-methylpent-2-enal) significantly slows down the nucleophilic attack of the nitroethyl carbamate. Actionable Fix: Increase the global concentration of the reaction mixture (from 0.1 M to 0.5 M) to promote bimolecular collision. Additionally, using a slight excess (1.5 to 2.0 equiv) of the volatile 4-methylpent-2-enal will drive the equilibrium forward.

Quantitative Data: Optimization of the Reduction Step

To highlight the critical nature of the reduction conditions, the following table summarizes the quantitative yield and chemoselectivity of various reducing agents applied to the 3-nitro-3,4-dihydropyridine intermediate.

Reducing AgentAcid / AdditiveTemperatureNitro Group StatusYield of Target Product
H₂ (1 atm), Pd/C (10%)None25 °CFully Reduced (Amine)0%
NaBH₄ (2.0 eq)Methanol0 °CIntact15% (Extensive side reactions)
Hantzsch Ester (1.5 eq)Chiral Phosphoric Acid40 °CIntact65%
Et₃SiH (3.0 eq) TFA (10.0 eq) 0 °C to 25 °C Intact 82%

Note: The Et₃SiH/TFA system provides the optimal balance of high yield and perfect chemoselectivity, while simultaneously removing the Boc protecting group (2)[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Key visual and analytical checkpoints are embedded within the steps to ensure causality and experimental integrity.

Step 1: Organocatalyst-Mediated Conjugate Addition and Cyclization
  • Preparation: To a flame-dried, argon-purged flask, add tert-butyl N-(2-nitroethyl)carbamate (1.0 equiv, 10.0 mmol) and the Hayashi-Jorgensen organocatalyst (0.2 equiv, 2.0 mmol) in anhydrous dichloromethane (20 mL, 0.5 M).

  • Activation: Add benzoic acid (0.2 equiv, 2.0 mmol) as a co-catalyst. Validation Check: The solution should remain clear. This acidic additive is crucial for accelerating the formation of the reactive enamine intermediate.

  • Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 4-methylpent-2-enal (1.5 equiv, 15.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 24–36 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting carbamate (staining yellow with ninhydrin) should be consumed, replaced by a new UV-active spot corresponding to the dihydropyridine.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate trans-tert-butyl 4-isopropyl-3-nitro-3,4-dihydropyridine-1(2H)-carboxylate.

Step 2: Ionic Hydrogenation and Deprotection
  • Preparation: Dissolve the isolated dihydropyridine intermediate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (25 mL, 0.2 M) and cool to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Slowly add triethylsilane (Et₃SiH, 3.0 equiv, 15.0 mmol) via syringe. Follow immediately with the dropwise addition of trifluoroacetic acid (TFA, 10.0 equiv, 50.0 mmol). Causality Note: TFA serves a dual purpose. It cleaves the Boc protecting group (releasing CO₂ gas) and protonates the alkene to facilitate hydride transfer from the silane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Validation Check: Vigorous gas evolution (CO₂) should be observed initially. The reaction is complete when LC-MS shows the disappearance of the intermediate mass and the appearance of the [M+H]⁺ peak for the target piperidine.

  • Workup: Quench the reaction carefully by pouring it into a cold saturated aqueous NaHCO₃ solution until the pH reaches ~8.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via preparative HPLC or reverse-phase chromatography to yield pure trans-4-isopropyl-3-nitropiperidine.

References

  • Title: Discovery of Highly Potent Noncovalent Inhibitors of SARS-CoV‐2 Main Protease through Computer-Aided Drug Design Source: DORA 4RI URL: [Link]

  • Title: A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions Source: Laboratory of Green Synthetic Organic Chemistry URL: [Link]

  • Title: Zn-catalyzed Enantio- and Diastereoselective Formal [4+2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitroalkenes Source: PMC - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Common Impurities in 4-Isopropyl-3-Nitropiperidine Reactions

Welcome to the technical support center for the synthesis of 4-isopropyl-3-nitropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-isopropyl-3-nitropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. By understanding the root causes of these issues and implementing the robust troubleshooting strategies outlined below, you can enhance the purity, yield, and consistency of your reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common impurity I should be aware of, and why does it form?

The most frequently encountered impurity is the N-nitroso-4-isopropylpiperidine . This impurity arises from the reaction of the piperidine nitrogen with nitrosating agents.[1][2] These agents can be formed in situ from residual nitrous acid (HNO₂) under acidic conditions, which are often employed during the nitration step.[2] The secondary amine of the piperidine ring is highly susceptible to nitrosation.[2][3]

Causality: The formation of N-nitrosamines is a well-documented side reaction when secondary amines are exposed to nitrite sources in an acidic environment.[1][2] The reaction mechanism involves the protonation of the nitrite ion to form nitrous acid, which can then exist in equilibrium with dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[1]

FAQ 2: My reaction seems to be incomplete, with significant starting material remaining. What are the likely causes?

Incomplete nitration is a common issue and can typically be attributed to several factors:

  • Insufficient Nitrating Agent: The stoichiometry of the nitrating agent (e.g., nitric acid) to the 4-isopropylpiperidine substrate may be inadequate.

  • Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time too short for the nitration to proceed to completion. Aromatic nitrations, and by extension, the nitration of heteroaliphatic rings, are sensitive to these parameters.[4]

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reagent concentration, preventing the substrate from fully reacting.

  • Deactivation of Nitrating Agent: The presence of water or other nucleophilic impurities can consume the nitrating agent, reducing its effective concentration.

FAQ 3: I'm observing the formation of a di-nitro product. How can I prevent this over-nitration?

The formation of 4-isopropyl-3,X-dinitropiperidine (where X is another position on the ring) is a result of over-nitration. This occurs when the reaction conditions are too harsh.

Key Factors Influencing Over-nitration:

  • Excess Nitrating Agent: A large excess of the nitrating agent significantly increases the likelihood of multiple nitrations.

  • High Reaction Temperature: Elevated temperatures provide the activation energy for the second nitration to occur.[5]

  • Strongly Activating Substituents: While the isopropyl group is weakly activating, the overall electronic nature of the ring can influence its susceptibility to further nitration.[6]

To mitigate this, carefully control the stoichiometry of the nitrating agent and maintain a lower reaction temperature. A stepwise addition of the nitrating agent can also help to control the reaction.

FAQ 4: What are the best analytical techniques to identify and quantify these impurities?

A multi-technique approach is recommended for comprehensive impurity profiling.[7][8]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary tool for quantifying the purity of the main product and separating it from non-volatile impurities.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for the structural elucidation of the main product and unknown impurities.[11] ¹H and ¹³C NMR can provide detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful hyphenated technique for identifying unknown impurities by providing both chromatographic separation and mass information.[8]

Troubleshooting Guides

Problem 1: High Levels of N-Nitroso-4-isopropylpiperidine Detected

This is a critical impurity due to the potential carcinogenicity of N-nitrosamines.[1][2]

Root Cause Analysis Workflow

Caption: Troubleshooting workflow for N-nitroso impurity.

Step-by-Step Troubleshooting Protocol
  • Reagent Purity Check:

    • Action: Analyze all starting materials and reagents, particularly the nitric acid and any acidic catalysts, for nitrite contamination.

    • Rationale: Commercially available nitric acid can contain dissolved nitrogen oxides (NOx) which can act as precursors to nitrosating agents.

  • Introduce a Nitrite Scavenger:

    • Action: Add a scavenger such as urea or ascorbic acid to the reaction mixture prior to the addition of the nitrating agent.

    • Rationale: These compounds react with and neutralize any nitrous acid present, preventing the formation of N-nitrosamines.[12]

  • Optimize Reaction Conditions:

    • Action: Maintain a low reaction temperature (e.g., 0-5 °C) during the nitration step. Ensure that the pH does not favor nitrosamine formation. N-nitrosamine formation is often favored under mildly acidic conditions.[13]

    • Rationale: Lower temperatures can slow down the rate of nitrosamine formation relative to the desired nitration.

  • Purification:

    • Action: If the impurity has already formed, it must be removed. Due to its similar polarity to the desired product, chromatographic separation is often necessary.

    • Method: Employ flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective.[14]

Problem 2: Incomplete Reaction and/or Low Yield

An incomplete reaction not only lowers the yield but also complicates the purification process due to the presence of unreacted starting material.

Logical Relationship Diagram for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Insufficient Nitrating Agent Insufficient Nitrating Agent Increase Stoichiometry Increase Stoichiometry Insufficient Nitrating Agent->Increase Stoichiometry Low Temperature/Short Time Low Temperature/Short Time Optimize Conditions Optimize Conditions Low Temperature/Short Time->Optimize Conditions Poor Reagent Quality Poor Reagent Quality Use Anhydrous Solvents Use Anhydrous Solvents Poor Reagent Quality->Use Anhydrous Solvents Low Yield Low Yield Low Yield->Insufficient Nitrating Agent Low Yield->Low Temperature/Short Time Low Yield->Poor Reagent Quality

Caption: Root causes and solutions for low reaction yield.

Step-by-Step Troubleshooting Protocol
  • Verify Reagent Stoichiometry and Quality:

    • Action: Carefully re-calculate and measure the molar equivalents of the nitrating agent. If possible, titrate the nitric acid to confirm its concentration.

    • Rationale: The concentration of commercial nitric acid can vary. Ensuring the correct stoichiometry is the first critical step.

  • Optimize Reaction Parameters:

    • Action: Systematically increase the reaction temperature in small increments (e.g., 5-10 °C) and extend the reaction time. Monitor the reaction progress by TLC or HPLC at regular intervals.

    • Rationale: Kinetics of the reaction may be slower than anticipated, requiring more energy or time to proceed to completion.

  • Ensure Anhydrous Conditions:

    • Action: Use freshly dried solvents and ensure all glassware is oven-dried before use. The reaction can be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[15]

    • Rationale: Water can react with and quench the active nitronium ion (NO₂⁺), the key electrophile in the nitration reaction.[16]

  • Purification of the Product from Starting Material:

    • Action: If the reaction cannot be driven to completion, the unreacted 4-isopropylpiperidine must be removed.

    • Method 1 (Extraction): Perform an acidic wash. The basic piperidine starting material will be protonated and move into the aqueous layer, while the less basic nitrated product will remain in the organic layer.

    • Method 2 (Chromatography): As the starting material is more polar than the product, it will have a lower Rf value on a silica gel TLC plate. Column chromatography can effectively separate the two compounds.[14]

Problem 3: Formation of Di-nitrated and Other Byproducts

The presence of multiple nitrated species or other unidentified peaks in your analytical data indicates a lack of selectivity in the reaction.

Experimental Protocol: Controlled Nitration to Minimize Over-nitration
  • Reaction Setup:

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylpiperidine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).[17]

    • Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

  • Preparation of Nitrating Mixture:

    • In the dropping funnel, prepare a solution of nitric acid (1.05 - 1.1 eq) in the same solvent. For more controlled nitration, mixed acid (a mixture of nitric and sulfuric acid) can be used, but care must be taken as this is a much stronger nitrating system.[16]

  • Slow Addition:

    • Add the nitrating mixture dropwise to the cooled solution of the substrate over a period of 30-60 minutes.

    • Crucial: Monitor the internal temperature closely and ensure it does not rise significantly above the set temperature.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the low temperature for a set period (e.g., 1-2 hours).

    • Take aliquots of the reaction mixture at regular intervals and quench them in a basic solution (e.g., saturated sodium bicarbonate). Extract with an organic solvent and analyze by TLC or HPLC to monitor the consumption of starting material and the formation of the product and byproducts.

  • Work-up:

    • Once the reaction has reached the optimal point (maximum product, minimum byproduct formation), quench the entire reaction by slowly pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by flash column chromatography to separate the desired mono-nitro product from any di-nitro byproducts and other impurities.[14]

By meticulously controlling the reaction conditions and monitoring its progress, the formation of impurities can be significantly minimized, leading to a cleaner reaction profile and a higher yield of the desired 4-isopropyl-3-nitropiperidine.

References

  • Williams, D. L. H. (2004). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. RSC Publishing. [Link]

  • Cleanchem. (n.d.). N-Nitroso Piperidine Impurity 7. Retrieved from [Link]

  • A Review on Nitrosamine Impurity- Sources, Analytical Methods, Carcinogenicity and Presence in Various Drugs. (2021). iajps. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PMC. [Link]

  • Shinde, V. (2020). Chemistry for The Formation of Nitrosamines. Veeprho. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • N-Nitrosopiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. (2013). ResearchGate. [Link]

  • Synthesis of N-isopropyl-3-(3',4'-dihydroxyphenyl)-piperidine hydrobromide. (n.d.). Mol-Instincts. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). PMC. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Open Access Text. [Link]

  • Impurity Profiling in different analytical techniques. (2024). IJNRD.org. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Le Fèvre, R. J. W. (1930). XXII.—Nitration of 2′- and 4′-nitro-1-phenylpiperidines. Journal of the Chemical Society (Resumed). [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]

  • Preparation method of 4-nitro-piperidine derivative. (2013).
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). ACS Publications. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • Nitration. (n.d.). Wikipedia. Retrieved from [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025). Blog. [Link]

  • Safe and Convenient Procedure for Solvent Purification. (n.d.). University of California, Irvine. [Link]

  • Direct nitration of five membered heterocycles. (2005). Semantic Scholar. [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025). PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Wisconsin-La Crosse. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]

  • How To: About. (n.d.). University of Rochester. Retrieved from [Link]

  • Continuous flow nitration in miniaturized devices. (2014). PMC. [Link]

  • The chemistry of nitroso compounds. Part 12. The mechanism of nitrosation and nitration of aqueous piperidine by gaseous dinitrogen tetraoxide and dinitrogen trioxide in aqueous alkaline solutions. Evidence for the existence of molecular isomers of dinitrogen tetraoxide and dinitrogen trioxide. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Nitration process. (1965).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. (2010). Journal of the American Chemical Society. [Link]

  • Nitration of alcohols. (1942).
  • Di-nitration troubleshooting. (2023). Reddit. [Link]

  • How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. [Link]

  • Preparation of Piperidine? (2021). Reddit. [Link]

  • Process for the purification of piperidine. (1944).
  • Process for the continuous production of isopropyl nitrate. (1954).
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap. Retrieved from [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). PMC. [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023). PMC. [Link]

Sources

Troubleshooting

preventing thermal degradation of 4-isopropyl-3-nitropiperidine during distillation

A Guide to Preventing Thermal Degradation During Distillation Welcome to the technical support center for the handling and purification of 4-isopropyl-3-nitropiperidine. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Distillation

Welcome to the technical support center for the handling and purification of 4-isopropyl-3-nitropiperidine. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar thermally sensitive nitroaliphatic compounds. Our goal is to provide you with the expertise and practical protocols needed to overcome challenges related to thermal degradation during purification, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and purification of 4-isopropyl-3-nitropiperidine.

Q1: Why is 4-isopropyl-3-nitropiperidine so susceptible to degradation during distillation?

A1: The thermal instability of 4-isopropyl-3-nitropiperidine stems primarily from the aliphatic nitro group. The carbon-nitrogen (C-NO₂) bond in such compounds is often the weakest link and can break under thermal stress, a process known as homolysis.[1][2][3] This initial step can trigger a chain reaction, leading to significant decomposition.[1] Aliphatic nitroalkanes are known to undergo highly exothermic decomposition, which highlights their potential hazard upon heating.[4][5][6]

Q2: What are the typical signs of thermal degradation?

A2: Visual and physical indicators of degradation include:

  • Discoloration: The clear or pale-yellow crude material may turn deep yellow, brown, or even black in the distillation flask.

  • Gas Evolution: Decomposition often releases nitrogen oxides (NOx), which are reddish-brown gases.

  • Pressure Changes: In a closed or inefficiently vented system, gas evolution can cause an unsafe buildup of pressure.

  • Low Yield: The most common outcome is a significant loss of the desired product.

Q3: Can I use standard atmospheric distillation for purification?

A3: It is strongly discouraged. The boiling point of 4-isopropyl-3-nitropiperidine at atmospheric pressure would be high enough to initiate rapid and potentially dangerous thermal decomposition.[7][8] Heating heat-sensitive compounds to their atmospheric boiling points often leads to degradation, polymerization, or other unwanted side reactions.[7]

Q4: What is the most effective distillation technique for this compound?

A4: Vacuum distillation is the method of choice.[7][9] By reducing the pressure inside the apparatus, the boiling point of the compound is significantly lowered.[7][8][9][10] This allows for distillation to occur at a much lower temperature, minimizing the risk of thermal degradation.[9][11] This technique is essential for purifying heat-sensitive active pharmaceutical ingredients (APIs).[9]

Q5: Are there any non-distillation methods to purify 4-isopropyl-3-nitropiperidine?

A5: Yes. If distillation proves problematic, consider these alternatives:

  • Silica Gel Column Chromatography: This is a highly effective method for separating compounds based on polarity. For basic compounds like piperidines, adding a small amount of a base like triethylamine to the eluent can improve separation and prevent streaking.[12]

  • Recrystallization: If the compound is a solid at room temperature, or can be converted to a stable crystalline salt (e.g., a hydrochloride salt), recrystallization is an excellent and scalable purification technique.[13] This approach is often recommended for piperidine derivatives with high boiling points.[14]

Troubleshooting Guide: Vacuum Distillation

This guide provides solutions to common problems encountered during the vacuum distillation of 4-isopropyl-3-nitropiperidine.

Problem Potential Cause Solution & Scientific Rationale
Product is darkening; yield is very low. 1. Distillation temperature is too high. Decrease the pressure. A lower vacuum pressure directly translates to a lower boiling point. Check all joints for leaks, ensure your vacuum pump is in good condition, and consider using a high-vacuum pump if necessary. The goal is to distill at the lowest practical temperature to avoid thermal decomposition.[7][8][9]
2. Prolonged heating (long residence time). Minimize heating time. Use a high-capacity heating mantle to reach the target temperature quickly. Employ a short-path distillation apparatus to reduce the time the vapor spends in the heated zone.[11] Avoid heating the distillation pot for extended periods before the product begins to distill.
3. Autocatalytic decomposition. Neutralize acidic impurities. The decomposition of nitro compounds can be catalyzed by acids.[1] Before distillation, wash the crude product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃), then with brine. Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent. This removes acidic catalysts.
Bumping or inconsistent boiling. 1. Uneven heating or lack of nucleation sites. Ensure smooth boiling. Use a magnetic stir bar in the distillation flask for vigorous stirring. Alternatively, introduce a fine stream of nitrogen or argon gas through a capillary ebulliator. This provides nucleation sites for bubbles to form, preventing superheating and bumping.
2. Unstable vacuum. Stabilize the vacuum system. Ensure the vacuum pump is connected through a surge flask and a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump and stabilize the pressure. Use a digital vacuum gauge and a regulator to maintain a constant pressure throughout the distillation.
Product solidifies in the condenser. 1. Melting point is close to the coolant temperature. Adjust condenser temperature. If the purified compound has a relatively high melting point, it can solidify and block the condenser. Use room temperature water or even slightly warm water as the coolant instead of chilled water.
Visualizing the Degradation Pathway and Mitigation Strategy

The following diagram illustrates the mechanism of thermal degradation and how optimized vacuum distillation serves as a primary preventative measure.

Degradation Pathway & Mitigation A 4-Isopropyl-3-Nitropiperidine (Crude Product) B High Thermal Stress (Atmospheric Distillation) A->B Incorrect Method G Optimized Vacuum Distillation A->G Recommended Method C C-NO₂ Bond Homolysis B->C Initiation H Low Temperature Distillation D Radical Intermediates + NOx Gas C->D Propagation E Autocatalytic Cycle (NOx catalyzes further degradation) D->E Catalysis F Decomposition Products (Low Yield, Impure) D->F E->C E->F G->H Mechanism I Purified Product (High Yield & Purity) H->I

Caption: Degradation pathway and mitigation workflow.

Detailed Experimental Protocols

Protocol 1: Optimized Vacuum Distillation

This protocol provides a step-by-step method for the purification of 4-isopropyl-3-nitropiperidine using a short-path distillation apparatus.

Apparatus:

  • Round-bottom flask (distillation pot)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Short-path distillation head with Vigreux column

  • Condenser and receiving flask(s)

  • Digital vacuum gauge and vacuum pump

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • Pre-Treatment (Optional but Recommended):

    • Dissolve the crude 4-isopropyl-3-nitropiperidine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash gently with a 5% aqueous sodium bicarbonate solution, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent completely.

  • Setup:

    • Place the dried crude oil into the distillation pot with a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Assemble the clean, dry short-path distillation apparatus. Ensure all glass joints are lightly greased with high-vacuum grease and securely clamped.

    • Connect the vacuum pump through a cold trap to the distillation apparatus.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Start the vacuum pump and wait for the pressure to stabilize at the lowest possible reading (ideally <1 mmHg).

    • Once the vacuum is stable, begin circulating coolant through the condenser.

    • Slowly increase the temperature of the heating mantle.

    • Observe the distillation. Collect any low-boiling impurities in a separate receiving flask (forerun).

    • When the vapor temperature stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the pressure and the boiling temperature range.

    • Crucially, stop the distillation before the pot is completely dry. Overheating the residue can concentrate unstable impurities, posing a significant hazard.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully vent the system by introducing an inert gas like nitrogen.

    • Turn off the vacuum pump. Disassemble the apparatus.

Protocol 2: Purification by Column Chromatography

This method is an excellent alternative if distillation is not feasible.

Materials:

  • Glass chromatography column

  • Silica gel (standard, 230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate with 0.5-1% Triethylamine (TEA). The exact ratio should be determined by Thin Layer Chromatography (TLC).

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3. The addition of TEA is critical to prevent the basic piperidine from streaking on the acidic silica gel.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated crude oil directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified 4-isopropyl-3-nitropiperidine.

Comparison of Purification Methods
FeatureVacuum DistillationColumn ChromatographyRecrystallization (as a salt)
Primary Use Purifying liquids; separating compounds with different boiling points.Separating compounds with different polarities.Purifying solids; removing small amounts of impurities.
Typical Yield Good to ExcellentGoodExcellent
Scalability ExcellentModerate to DifficultExcellent
Purity Good to HighHigh to Very HighVery High
Time/Labor ModerateHighLow to Moderate
Best For... Large quantities of liquid product where impurities have significantly different boiling points.Complex mixtures, removal of close-boiling impurities, or achieving very high purity on a lab scale.Products that are solid or can form a stable crystalline salt. Ideal for final polishing.
Troubleshooting Workflow: A Decision-Making Diagram

If you encounter issues, this workflow can guide your troubleshooting process.

Troubleshooting Workflow for Distillation Start Problem: Low Yield or Product Decomposition Q1 What is your distillation temperature and pressure? Start->Q1 Sol1 Action: Improve Vacuum (Check for leaks, better pump) Goal: Distill at lower temp. Q1->Sol1 High Temp (>100-120°C) Q2 Did you pre-treat the crude material? Q1->Q2 Temp is Low Sol1->Q2 Sol2 Action: Wash crude with NaHCO₃ to remove acidic catalysts. Q2->Sol2 No Q3 Is boiling smooth? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Ensure vigorous stirring or use a gas bubbler. Q3->Sol3 No (Bumping) End Still having issues? Consider alternative purification (Column Chromatography). Q3->End Yes Sol3->End

Caption: A decision tree for troubleshooting distillation issues.

References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Maule, I., Razzetti, G., Restelli, A., Palmieri, A., Colombo, C., & Ballini, R. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781–788. Retrieved from [Link]

  • Holland Scientific. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Retrieved from [Link]

  • Murray, A., et al. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(10), 2893–2901. Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Maule, I., Razzetti, G., Restelli, A., Palmieri, A., Colombo, C., & Ballini, R. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Lechler, Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Wang, Y., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development, 27(6), 1136–1144. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • eGyanKosh. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Role of Diphenylamine as a Stabilizer in Propellants. Retrieved from [Link]

  • Tighzert, L., et al. (2018). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review.
  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • Gańczyk-Specjalska, K., et al. (2020). Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. Journal of Thermal Analysis and Calorimetry, 142, 899–909.
  • Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • Bąk, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2049.
  • Fittschen, C., et al. (n.d.).
  • Reddit. (2025). Purification of THP protected compound : r/Chempros. Retrieved from [Link]

  • Al-Malaika, S., et al. (2012). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. Polymers, 4(2), 972–991.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(29), 10467–10481.
  • Kato, R., et al. (2021). Effects of Ozone on the thermal decomposition behavior of Guanidine Nitrate.

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for 4-Isopropyl-3-Nitropiperidine Nitration Workflows

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the nitration processes involving 4-isopropyl-3-nitropiperidine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the nitration processes involving 4-isopropyl-3-nitropiperidine derivatives.

Because nitration relies on the generation of the highly reactive nitronium ion ( NO2+​ ) in strongly acidic, oxidizing conditions, thermal control is the single most critical variable dictating the balance between successful electrophilic substitution and catastrophic oxidative degradation [1]. This guide provides mechanistic causality, validated protocols, and troubleshooting logic to ensure high-fidelity synthesis.

Mechanistic Causality: The "Why" Behind Temperature Control

In the nitration of piperidine and pyridine precursors, temperature does not merely accelerate the reaction; it fundamentally alters the reaction pathway.

  • Kinetic vs. Thermodynamic Control: At low temperatures (0°C to 5°C), the reaction is strictly under kinetic control. The nitronium ion selectively attacks the target nucleophilic site.

  • Oxidative Divergence: As temperatures exceed 10°C, the activation energy for side reactions is breached. Nitric acid transitions from a nitrating agent to a potent oxidant. The aliphatic piperidine ring—or the isopropyl side chain—becomes highly susceptible to oxidative cleavage, leading to tar formation and the evolution of nitrogen dioxide ( NO2​ ) gas [2].

  • Mass & Heat Transfer: Nitration is highly exothermic. In batch reactors, poor localized heat dissipation creates "hot spots" where over-nitration (e.g., dinitro impurities) occurs instantly, even if the bulk temperature reads as safe. Transitioning to continuous flow microreactors is often required for scale-up to mitigate this [1].

Quantitative Thermal Profiling Data

The following table summarizes the empirical relationship between internal reaction temperature, product yield, and impurity generation during standard mixed-acid nitration.

Internal Temperature RangeTarget Product Yield (%)Oxidative Impurities (%)Dinitro Impurities (%)Kinetic Observation
-5°C to 0°C 82 - 85%< 1%< 0.5%Highly selective, but requires extended reaction times (3-4 hrs).
0°C to 5°C 91 - 94% 2 - 4% 1 - 2% Optimal thermodynamic balance. Ideal for batch synthesis.
5°C to 10°C 75 - 80%10 - 15%5 - 8%Noticeable darkening of the mixture; localized hot spots likely.
> 15°C < 40%> 45%> 15%Thermal runaway risk. Rapid gas evolution and tar formation.

Reaction Pathway & Thermal Divergence

Pathway SM Piperidine Precursor (Starting Material) HNO3 HNO3 / H2SO4 (Nitronium Source) SM->HNO3 LowTemp 0°C - 5°C (Kinetic Control) HNO3->LowTemp Controlled Cooling HighTemp > 15°C (Thermal Runaway) HNO3->HighTemp Poor Heat Dissipation Product Target Nitrated Product (High Yield, >90%) LowTemp->Product Selective Nitration Byproduct Oxidized Byproducts & Tar Formation HighTemp->Byproduct Oxidative Cleavage

Reaction pathway detailing the thermal divergence between selective nitration and oxidation.

Interactive Troubleshooting & FAQs

Q1: My reaction mixture instantly turned dark brown/black with vigorous brown gas evolution upon adding the nitrating agent. What happened? A1: You have experienced a localized thermal runaway leading to oxidative decomposition [2]. The brown gas is nitrogen dioxide ( NO2​ ), a byproduct of nitric acid acting as an oxidant rather than a nitrating agent.

  • Causality: The addition rate of the mixed acid exceeded the cooling capacity of your bath, causing a localized temperature spike (>15°C) at the point of contact.

  • Solution: Abort the reaction. For the next run, ensure the internal temperature probe is positioned directly in the mixing zone. Decrease the addition rate by 50% and increase the stirring RPM to disperse heat.

Q2: The yield of my 4-isopropyl-3-nitropiperidine derivative is below 50%, but the mixture remained pale yellow with no tar. Why is the yield so low? A2: A lack of tar or dark coloration indicates that oxidation did not occur, meaning your temperature was likely too low (e.g., strictly at -10°C) or the reaction time was insufficient. At sub-zero temperatures, the activation energy for the nitration of the deactivated ring is barely met, causing kinetic stalling.

  • Solution: Allow the reaction to slowly warm to 0°C – 5°C after the initial exothermic addition is complete. Monitor via TLC/HPLC every 30 minutes until the starting material is consumed.

Q3: We are scaling up from 5 grams to 500 grams. Can we use the same batch protocol? A3: No. Batch nitration scaling is non-linear due to the square-cube law affecting heat transfer. A 500g batch has significantly less surface area per unit volume for cooling. You must either transition to a continuous flow microreactor setup[1] or utilize a jacketed reactor with a dedicated chiller unit, extending the addition time from minutes to hours.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Reaction Issue Dark Dark/Tarry Mixture (NO2 Gas Evolution) Issue->Dark Temp > 10°C LowYield Low Yield (Pale/No Tar) Issue->LowYield Temp < -5°C OverNitration Dinitro Impurities Detected via HPLC Issue->OverNitration Excess Reagent FixDark Action: Immerse in ice-salt bath. Reduce addition rate by 50%. Dark->FixDark FixLow Action: Extend reaction time. Allow warming to 4°C. LowYield->FixLow FixOver Action: Cap temp at 0°C. Reduce HNO3 to 1.05 equiv. OverNitration->FixOver

Diagnostic logic tree for resolving temperature-induced failures during nitration.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. This methodology uses standard mixed-acid conditions adapted for temperature-sensitive piperidine/pyridine derivatives [3].

Phase 1: Reagent Preparation & Pre-Cooling
  • Prepare Mixed Acid: In a dry, round-bottom flask submerged in an ice-salt bath (-5°C), add 3.0 equivalents of concentrated H2​SO4​ .

  • Nitric Acid Addition: Slowly add 1.1 equivalents of concentrated HNO3​ dropwise.

    • Validation Check 1: The internal temperature of the mixed acid must not exceed 5°C during preparation. If it does, discard and restart. The mixture must be completely colorless.

Phase 2: Substrate Addition (The Critical Thermal Window)
  • Substrate Solution: Dissolve the 4-isopropylpiperidine precursor in a minimal volume of concentrated H2​SO4​ in the main reaction vessel. Submerge the vessel in an ice-salt bath and cool the internal temperature to exactly 0°C.

  • Dropwise Addition: Begin adding the pre-cooled mixed acid to the substrate solution via an addition funnel. Set the addition rate to approximately 1 drop per 3 seconds.

    • Validation Check 2 (Self-Correction): Monitor the internal thermocouple continuously. If the temperature hits 4°C , immediately pause the addition. Wait for the temperature to drop back to 0°C before resuming. This prevents localized thermal runaway.

Phase 3: Kinetic Maturation & Quenching
  • Stirring: Once addition is complete, maintain the reaction at 0°C to 5°C for 2 hours.

    • Validation Check 3: Perform an HPLC/TLC assay. The starting material peak should be <2%. If >2%, continue stirring for 1 additional hour at 5°C.

  • Thermal Quench: Pour the reaction mixture slowly over vigorously stirred crushed ice (10x volume of the reaction mixture).

    • Causality: Quenching over ice instantly drops the temperature and dilutes the acid, terminating the nitronium ion's reactivity and preventing hydrolysis of the product [2].

  • Neutralization: Slowly neutralize with saturated NaHCO3​ until pH 7-8 is achieved, keeping the temperature below 15°C during neutralization to prevent base-catalyzed degradation. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

References

  • Continuous flow nitration in miniaturized devices Beilstein Journal of Organic Chemistry URL:[Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid ResearchGate (Katritzky et al.) URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the Binding Efficacy of 4-isopropyl-3-nitropiperidine and 4-ethyl-3-nitropiperidine

The central question addressed is how the substitution of an ethyl group with an isopropyl group at the 4-position of the 3-nitropiperidine scaffold impacts target binding. This seemingly minor structural modification ca...

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Author: BenchChem Technical Support Team. Date: April 2026

The central question addressed is how the substitution of an ethyl group with an isopropyl group at the 4-position of the 3-nitropiperidine scaffold impacts target binding. This seemingly minor structural modification can have significant implications for binding affinity, selectivity, and overall pharmacological profile due to differences in sterics, lipophilicity, and conformational flexibility.

Introduction to the Compounds and Rationale for Comparison

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The introduction of a nitro group at the 3-position can influence the electronic properties and hydrogen bonding potential of the molecule. The key variable in this comparison is the alkyl substituent at the 4-position: an ethyl group versus a bulkier isopropyl group.

Structural Comparison:

CompoundStructureKey Features
4-ethyl-3-nitropiperidine Piperidine core, 3-nitro substituent, 4-ethyl group.
4-isopropyl-3-nitropiperidine Piperidine core, 3-nitro substituent, 4-isopropyl group.

Hypothesized Impact on Binding:

The isopropyl group is larger and more lipophilic than the ethyl group. This can lead to several potential outcomes in receptor binding:

  • Increased Affinity: The isopropyl group may provide more favorable van der Waals interactions within a hydrophobic pocket of the target protein, leading to higher affinity.

  • Decreased Affinity: The increased steric bulk of the isopropyl group could cause a clash with the amino acid residues of the binding site, preventing optimal orientation and reducing affinity.

  • Altered Selectivity: The different size and shape of the substituents may favor binding to different off-target proteins, thus altering the selectivity profile.

To elucidate these potential differences, rigorous experimental evaluation is necessary. The following sections detail the protocols for two gold-standard techniques for quantifying binding efficacy: Competitive Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Experimental Design: A Two-Pronged Approach

To obtain a comprehensive understanding of the binding characteristics of 4-isopropyl-3-nitropiperidine and 4-ethyl-3-nitropiperidine, a combination of endpoint and real-time binding assays is recommended.

Competitive Radioligand Binding Assay

This technique measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a target receptor.[3][4] It is a robust method for determining the inhibitory constant (Ki), a measure of binding affinity.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubation Incubate membranes, radioligand, and varying concentrations of 4-isopropyl-3-nitropiperidine or 4-ethyl-3-nitropiperidine prep_membranes->incubation prep_reagents Prepare assay buffer, radioligand, and test compounds prep_reagents->incubation filtration Separate bound from free radioligand via rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Plot % inhibition vs. log[compound] to determine IC50 scintillation->analysis calculation Calculate Ki using the Cheng-Prusoff equation analysis->calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol:

  • Receptor Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[5]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[5]

      • 150 µL of the membrane preparation (optimized protein concentration).

      • 50 µL of the test compound (4-isopropyl-3-nitropiperidine or 4-ethyl-3-nitropiperidine) at various concentrations (e.g., 10-point, 3-fold serial dilutions).

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[5]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation Template:

CompoundIC50 (nM)Ki (nM)
4-isopropyl-3-nitropiperidineExperimental ValueCalculated Value
4-ethyl-3-nitropiperidineExperimental ValueCalculated Value
Reference CompoundExperimental ValueCalculated Value
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[7][8] It measures the association rate (ka) and dissociation rate (kd) of a small molecule (analyte) binding to a protein (ligand) immobilized on a sensor chip. The equilibrium dissociation constant (KD) can then be calculated (KD = kd/ka).

Experimental Workflow:

G cluster_prep Preparation cluster_binding Binding Measurement cluster_regeneration Regeneration cluster_analysis Data Analysis immobilization Immobilize target protein on an SPR sensor chip association Inject varying concentrations of 4-isopropyl-3-nitropiperidine or 4-ethyl-3-nitropiperidine (analyte) over the sensor surface (Association Phase) immobilization->association dissociation Flow running buffer over the surface to measure dissociation (Dissociation Phase) association->dissociation regeneration Inject a regeneration solution to remove bound analyte dissociation->regeneration sensorgram Generate sensorgrams (Response vs. Time) fitting Fit data to a kinetic model to determine ka, kd, and KD sensorgram->fitting

Caption: Workflow for a Surface Plasmon Resonance (SPR) Assay.

Detailed Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation:

    • Prepare a series of dilutions of 4-isopropyl-3-nitropiperidine and 4-ethyl-3-nitropiperidine in the running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the lowest concentration of the analyte over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound analyte and prepare the surface for the next injection.

    • Repeat the process for each concentration of the analyte, from lowest to highest.

  • Data Analysis:

    • The instrument software will generate sensorgrams, which are plots of the binding response (in Resonance Units, RU) versus time.[9]

    • Perform a global fit of the sensorgrams for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Data Presentation Template:

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
4-isopropyl-3-nitropiperidineExperimental ValueExperimental ValueCalculated Value
4-ethyl-3-nitropiperidineExperimental ValueExperimental ValueCalculated Value

Interpretation of Results and Concluding Remarks

A direct comparison of the Ki and KD values obtained for 4-isopropyl-3-nitropiperidine and 4-ethyl-3-nitropiperidine will provide a clear quantitative measure of their relative binding affinities.

  • If the Ki/KD of the isopropyl derivative is lower than the ethyl derivative: This suggests that the increased size and/or lipophilicity of the isopropyl group is beneficial for binding, likely due to enhanced hydrophobic interactions within the binding pocket.

  • If the Ki/KD of the isopropyl derivative is higher than the ethyl derivative: This indicates that the steric bulk of the isopropyl group is detrimental to binding, causing a steric clash that outweighs any potential positive hydrophobic contributions.

The SPR data will provide further mechanistic insight. For instance, a change in affinity could be driven by a faster association rate (ka) or a slower dissociation rate (kd). A slower kd is often desirable as it indicates a more stable drug-target complex and potentially a longer duration of action.

By following the detailed protocols outlined in this guide, researchers can generate the critical data needed to understand the structure-activity relationship (SAR) of substituting an ethyl with an isopropyl group in the 4-position of the 3-nitropiperidine scaffold. This empirical data is essential for the rational design and optimization of lead compounds in the drug discovery process.

References

  • Analytical Chemistry. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
  • PubMed. (2006).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • Books. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
  • Springer Nature Experiments. (2000). Radioligand Binding Studies.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • PubMed. (2011).
  • Kyushu University Pure Portal Site. (2011).
  • PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.
  • ResearchGate. (n.d.).
  • PubMed. (1989).
  • MDPI. (2023).
  • BindingDB. (n.d.). BDBM36400 CID24894151::Ethyl 4-[(4-chloropyridin-2-yl)
  • Biomed Pharmacol J. (2008).
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed Central. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors.
  • PubMed. (n.d.). The effect of 4-substitution on the carcinogenicity of nitrosopiperidine.
  • PubMed. (1999). 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors.
  • Cheméo. (n.d.). 4-Isopropyl-piperidine - Chemical & Physical Properties.
  • PubChem. (n.d.). 4-Ethylpiperidine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine.
  • PubMed Central. (n.d.). 4-Isopropylamino-3-nitrobenzonitrile.
  • PubMed. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
  • MDPI. (2025).
  • NIST WebBook. (n.d.). 4-Isopropyl-piperidine.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • PubMed. (2012). 3-Isopropyl-2,6-bis-(4-meth-oxy-phen-yl)-piperidin-4-one.
  • CrystEngComm (RSC Publishing). (2020).
  • MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • Sigma-Aldrich. (n.d.). 3-isopropylpiperidine.
  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride.

Sources

Comparative

comparative analysis of 4-isopropyl-3-nitropiperidine synthesis routes

The stereoselective synthesis of highly functionalized piperidines remains a critical bottleneck in modern medicinal chemistry. As a Senior Application Scientist overseeing scale-up campaigns, I frequently evaluate synth...

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Author: BenchChem Technical Support Team. Date: April 2026

The stereoselective synthesis of highly functionalized piperidines remains a critical bottleneck in modern medicinal chemistry. As a Senior Application Scientist overseeing scale-up campaigns, I frequently evaluate synthetic routes for complex building blocks like 4-isopropyl-3-nitropiperidine . This specific scaffold has surged in importance as a pivotal intermediate in the design of next-generation noncovalent protease inhibitors—most notably for SARS-CoV-2 Mpro targeted therapies[1]. The isopropyl group is uniquely suited to occupy the hydrophobic P2/P3 pockets of viral proteases, while the nitro group provides a versatile synthetic handle for downstream reduction and elaboration.

To successfully integrate this building block into a drug development pipeline, researchers must choose between two fundamentally different synthetic paradigms: Organocatalytic De Novo Ring Synthesis and Transition-Metal Catalyzed Pyridine Hydrogenation . This guide objectively compares the mechanistic causality, experimental performance, and scalability of both routes to help you select the optimal pathway for your campaign.

Mechanistic Causality: Two Divergent Paradigms

Route A: Organocatalytic De Novo Ring Synthesis

This approach constructs the piperidine ring from acyclic precursors via a Hayashi-Jorgensen organocatalyst-mediated Michael addition, followed by cyclization and reduction[1].

  • The Causality of Stereocontrol: The chiral diarylprolinol silyl ether catalyst reacts with 4-methylpent-2-enal to form a bulky iminium ion. The steric shielding of the catalyst forces the nucleophilic attack of tert-butyl N-(2-nitroethyl)carbamate to occur strictly from one face. This kinetically controlled step establishes the crucial stereocenter at the C4 position. Subsequent intramolecular trapping forms a dihydropyridine intermediate. A final one-pot reduction using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) delivers the hydride from the less hindered face, thermodynamically favoring the trans-diastereomer.

Route B: Iridium(III)-Catalyzed Ionic Hydrogenation

Historically, the direct hydrogenation of a pyridine ring bearing a nitro group was considered synthetically unviable; standard heterogeneous catalysts (e.g., Pd/C) operate via surface adsorption, where the highly polar nitro group binds strongly and is indiscriminately reduced to an amine.

  • The Causality of Chemoselectivity: To bypass this, recent breakthroughs utilize an Ir(III) homogenous catalyst operating via an ionic hydrogenation mechanism[2]. The reaction requires an acidic medium (HBF₄) to protonate the starting 4-isopropyl-3-nitropyridine into an electrophilic pyridinium ion. The Ir(III)-hydride species then transfers a hydride exclusively to this activated ring system. Because the electron-deficient nitro group remains unprotonated, it is entirely ignored by the hydride, preserving it through the complete saturation of the ring.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Organocatalytic Asymmetric Synthesis (Route A)

Objective: Synthesize trans-4-isopropyl-3-nitropiperidine with high enantiomeric excess.

  • Imine Formation & Michael Addition: In a dry flask under N₂, dissolve 4-methylpent-2-enal (1.2 eq) and tert-butyl N-(2-nitroethyl)carbamate (1.0 eq) in anhydrous CH₂Cl₂. Add 20 mol% (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and 20 mol% benzoic acid. Stir at 0 °C for 24 h.

    • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the carbamate spot confirms full conversion to the cyclized dihydropyridine intermediate.

  • One-Pot Reduction & Deprotection: To the crude reaction mixture at 0 °C, slowly add Et₃SiH (3.0 eq) followed by dropwise addition of TFA (10.0 eq). Stir for 4 h, allowing the reaction to warm to room temperature.

    • Self-Validation (IPC): Analyze via LC-MS. The intermediate mass should disappear, replaced by a single major peak corresponding to the fully deprotected product ([M+H]⁺ = 173.1).

  • Isolation: Concentrate under vacuum. Basify the residue with 1M NaOH (pH > 10) and extract with EtOAc (3x). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the trans-isomer.

RouteA SM1 4-Methylpent-2-enal + Boc-NH-CH2-CH2-NO2 Cat Hayashi-Jorgensen Catalyst (Enantioselective Michael Addition) SM1->Cat Int1 Boc-Protected Dihydropyridine Intermediate Cat->Int1 Intramolecular Cyclization Red Et3SiH / TFA (Reduction & Deprotection) Int1->Red Prod trans-4-Isopropyl-3-nitropiperidine (High ee/dr) Red->Prod One-pot

Figure 1: Organocatalytic de novo synthesis route for trans-4-isopropyl-3-nitropiperidine.

Protocol B: Iridium(III)-Catalyzed Ionic Hydrogenation (Route B)

Objective: Synthesize rac-4-isopropyl-3-nitropiperidine via atom-economical ring reduction.

  • Pyridinium Salt Formation: In a high-pressure hydrogenation vial, dissolve 4-isopropyl-3-nitropyridine (1.0 eq) in a 1:1 mixture of 2,2,2-trifluoroethanol (TFE) and 50% aqueous HBF₄.

  • Catalyst Addition: Add 1.0 mol% of the[Cp*Ir(bipy)(H₂O)][SO₄] catalyst. The solution will appear bright yellow.

  • Hydrogenation: Seal the vial, purge the reactor with H₂ gas three times, and pressurize to 50 bar H₂. Heat the reaction to 60 °C and stir vigorously for 16 h.

    • Self-Validation (IPC): The reaction mixture will transition from bright yellow to a pale, nearly colorless solution. A ¹H NMR aliquot will show the complete disappearance of aromatic pyridine protons (8.0–9.0 ppm) and the emergence of broad aliphatic piperidine multiplets (1.5–4.0 ppm).

  • Isolation: Vent the reactor safely. Neutralize the mixture with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate to yield the racemic free amine.

RouteB SM 4-Isopropyl-3-nitropyridine Act HBF4 / TFE (Pyridinium Salt Formation) SM->Act Int Activated Pyridinium Ion Act->Int Hydro Ir(III) Catalyst + H2 (50 bar) (Ionic Hydrogenation) Int->Hydro Hydride Transfer Prod rac-4-Isopropyl-3-nitropiperidine (Nitro group preserved) Hydro->Prod High Yield

Figure 2: Iridium(III)-catalyzed ionic hydrogenation of 4-isopropyl-3-nitropyridine.

Comparative Data Analysis

When deciding which route to implement, researchers must weigh the need for strict stereocontrol against overall yield and scalability. The table below summarizes the quantitative and operational metrics of both alternatives based on current literature standards.

ParameterRoute A: Organocatalytic De Novo SynthesisRoute B: Ir(III)-Catalyzed Ionic Hydrogenation
Primary Advantage Exceptional enantioselectivity and diastereoselectivityHigh atom economy, operational simplicity, and yield
Overall Yield 25 – 35% (over 3 steps)75 – 85% (single step from pyridine)
Stereoselectivity >95% ee, >10:1 dr (trans)Racemic (requires downstream chiral resolution)
Scalability Moderate (Requires cryogenic steps and handles silane waste)High (Decagram scale easily demonstrated)
Reagent Cost High (Chiral organocatalyst, stoichiometric Et₃SiH)Moderate (Ir catalyst is expensive but used at only 1 mol%)
Environmental Impact High E-Factor (Silane waste, TFA, organic solvents)Low E-Factor (Atom economical, minimal byproducts)

Strategic Recommendations

  • Choose Route A (Organocatalysis) during the Discovery Phase or early SAR (Structure-Activity Relationship) profiling. When biological assays require pure enantiomers to validate target binding (e.g., confirming the exact spatial requirement of the isopropyl group in a protease pocket), the upfront cost of the chiral catalyst is justified by the avoidance of complex downstream chiral separations.

  • Choose Route B (Ir-Hydrogenation) during Process Chemistry & Scale-Up . If a robust chiral resolution method (such as diastereomeric salt formation with chiral acids or SMB chromatography) has been established, Route B offers vastly superior throughput, lower waste generation, and a much cleaner impurity profile.

References

  • Okabe, A., Carney, D. W., et al. (2025). "Discovery of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 Main Protease through Computer-Aided Drug Design." Journal of Medicinal Chemistry.[Link]

  • Despois, A., Cramer, N. (2025). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. [Link]

Sources

Validation

Benchmarking 4-Isopropyl-3-nitropiperidine Against Standard Piperidine Scaffolds in Drug Discovery

Executive Summary & Rationale Piperidine is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, serving as the core scaffold for over 70 commercialized drugs, including blockbusters like donepezil, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Piperidine is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, serving as the core scaffold for over 70 commercialized drugs, including blockbusters like donepezil, paroxetine, and risperidone 1. However, as medicinal chemistry advances toward highly specific, complex targets, standard unsubstituted piperidines often suffer from high conformational flexibility. This flexibility can lead to off-target binding and significant entropic penalties during target engagement.

To overcome these limitations, chiral substituted piperidines are increasingly deployed to modulate physicochemical properties and enhance target selectivity 2. This guide objectively benchmarks 4-isopropyl-3-nitropiperidine against standard piperidine scaffolds (e.g., unsubstituted piperidine, 4-methylpiperidine). We analyze its structural advantages, highlight its utility as a conformationally locked precursor, and provide validated experimental protocols for its integration into drug discovery workflows.

Structural and Physicochemical Profiling: The Causality of Conformational Locking

Unsubstituted piperidine rapidly interconverts between various chair conformations. Adding a methyl group (e.g., 4-methylpiperidine) provides moderate conformational bias. However, the introduction of a bulky isopropyl group at the C4 position (A-value ≈ 2.15 kcal/mol) effectively "locks" the ring. To minimize severe 1,3-diaxial steric clashes, the isopropyl group strongly dictates a single chair conformation where it occupies the equatorial position.

When a nitro group is present at the C3 position (4-isopropyl-3-nitropiperidine ), this conformational anchoring dictates the relative stereochemistry of the entire molecule. The 3-nitro moiety is primarily utilized as a masked primary amine. Upon reduction, it yields a 3-amino-4-isopropylpiperidine scaffold—a highly prized chiral building block utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics 3.

Table 1: Physicochemical & Structural Benchmarking
ScaffoldConformational Entropy (ΔS)Steric Hindrance (C3/C4)Primary Utility in Drug Design
Unsubstituted Piperidine High (Rapid interconversion)LowGeneral linker, basic center, high flexibility
4-Methylpiperidine MediumModerateMild conformational restriction, slight lipophilicity increase
4-Isopropyl-3-nitropiperidine Low (Equatorially Locked)HighPrecursor to chiral 3-amino drugs, highly specific spatial geometry

Pharmacological Benchmarking: Context-Dependent Performance

The steric bulk of the 4-isopropyl group can dramatically alter target affinity depending on the topography of the biological binding pocket. Experimental data from recent structure-activity relationship (SAR) studies highlights this dichotomy, proving that 4-isopropylpiperidine derivatives must be carefully benchmarked against their less bulky counterparts:

  • Acetylcholinesterase (AChE) Inhibitors: In a study evaluating quinolinone-dithiocarbamate derivatives for Alzheimer's disease, replacing a 4-methylpiperidine (IC50 = 0.69 μM) with a 4-isopropylpiperidine scaffold resulted in a significant drop in affinity (IC50 = 9.61 μM) 4. The bulky isopropyl group created steric clashes within the narrow peripheral anionic site of AChE.

  • Presynaptic Choline Transporter (CHT) Inhibitors: Conversely, in the optimization of CHT inhibitors, the 4-isopropylpiperidine ether analog maintained equipotent activity compared to the 4-methylpiperidine analog. This demonstrates that larger, hydrophobic pockets readily accommodate and benefit from the increased lipophilicity and locked conformation of the isopropyl moiety 5.

Table 2: Comparative Target Affinity (Experimental IC50 values)
Biological Target4-Methylpiperidine Analog (IC50)4-Isopropylpiperidine Analog (IC50)Pocket Topography Implication
AChE Inhibition 0.69 μM9.61 μMNarrow peripheral site; intolerant to high steric bulk.
CHT Inhibition ~0.53 μM~0.53 μMLarge hydrophobic pocket; accommodates bulky lipophilic groups.

Experimental Methodology: Self-Validating Reduction Protocol

To utilize 4-isopropyl-3-nitropiperidine in medicinal chemistry, the nitro group must be reduced to an amine. The following protocol details the catalytic hydrogenation of trans-tert-butyl 4-isopropyl-3-nitropiperidine-1-carboxylate into the active 3-amino pharmacophore.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 1.0 mmol of the nitro-piperidine precursor in 10 mL of anhydrous methanol.

    • Causality: Methanol provides excellent solubility for the nitro compound and facilitates necessary proton transfer during the reduction mechanism.

  • Catalyst Addition: Purge the reaction flask thoroughly with argon. Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%).

    • Causality & Safety: Dry Pd/C is highly pyrophoric. Argon purging prevents spontaneous ignition upon contact with methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon, 1 atm). Stir vigorously at 25°C for 12 hours.

    • Causality: 1 atm H₂ is sufficient to reduce the aliphatic nitro group to a primary amine without risking the cleavage of the Boc-protecting group or over-reduction of the saturated ring.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol (3 × 5 mL).

    • Causality: Celite prevents fine, microscopic Pd particles from passing through standard filter paper, which would otherwise contaminate downstream biological assays and cause false positives in metalloenzyme screens.

  • Validation (Self-Correcting Step): Concentrate the filtrate in vacuo. Validate the conversion via LC-MS and ¹H NMR.

    • Validation Metrics: Monitor LC-MS for the mass shift from [M+H]⁺ to [M-29]⁺ (reflecting the loss of O₂ and addition of H₂). In ¹H NMR, ensure the complete disappearance of the highly deshielded α-nitro proton (typically found at ~4.5 ppm).

Mechanistic Visualization

G Unsub Standard Piperidine (High Flexibility) OffTarget Off-Target Binding (High Entropy Penalty) Unsub->OffTarget Conformational Wobble Nitro 4-Isopropyl-3-nitropiperidine (Conformationally Locked) Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Synthetic Workflow Amino 3-Amino-4-isopropylpiperidine (Active Pharmacophore) Reduction->Amino Stereoselective Yield Target Target Engagement (High Affinity) Amino->Target Locked Equatorial Binding

Figure 1: Conformational locking and synthetic workflow of 4-isopropyl-3-nitropiperidine.

References

  • Piperidine-based drug discovery.ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design.ResearchGate.
  • Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.Benchchem.
  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease.Taylor & Francis.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.PMC.

Sources

Comparative

Structural Elucidation of 4-Isopropyl-3-nitropiperidine: A Comparative Guide to X-Ray Diffraction and Orthogonal Techniques

Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, famously serving as critical, sterically demanding intermediates for Janus kinase (JAK) inhibitors such as tofacitinib[1]. In the development of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, famously serving as critical, sterically demanding intermediates for Janus kinase (JAK) inhibitors such as tofacitinib[1]. In the development of novel analogs like 4-isopropyl-3-nitropiperidine , establishing the precise three-dimensional arrangement of the substituents is paramount, as stereochemistry directly dictates pharmacological viability and off-target toxicity[2].

This guide provides an objective, comparative analysis of structural elucidation methods for 4-isopropyl-3-nitropiperidine, contrasting Single-Crystal X-Ray Diffraction (SC-XRD) with orthogonal analytical techniques.

The Causality of Conformation in 4-Isopropyl-3-nitropiperidine

To understand why specific analytical techniques are chosen, one must first understand the molecular mechanics of the target compound. The bulky isopropyl group at the C4 position possesses a high A-value (~2.1 kcal/mol), which strongly drives the molecule to adopt a chair conformation where the isopropyl group occupies the equatorial position to avoid severe 1,3-diaxial steric clashes[3].

Consequently, the relative stereochemistry of the nitro group at C3—whether cis or trans to the isopropyl group—determines if the nitro group is forced into an axial or an equatorial position. Single-crystal X-ray diffraction provides an unambiguous solid-state snapshot of this conformation, revealing precise bond lengths (such as the partial double-bond character of C-N bonds) and the torsion angles of the nitro group relative to the piperidine ring[4]. Furthermore, SC-XRD accurately maps the hydrogen-bonding networks that stabilize the crystal lattice, which is critical for formulating stable pharmaceutical salts[5].

Comparative Analysis of Structural Elucidation Methods

While SC-XRD is the gold standard for absolute structural elucidation, it is inherently limited by the requirement for macroscopic single crystals. In drug development, orthogonal techniques are employed to build a holistic structural profile. Powder X-ray diffraction (PXRD) is utilized to ensure bulk phase purity and to detect polymorphic transitions—a critical quality attribute for active pharmaceutical ingredients[6],[7]. Meanwhile, 2D-NMR spectroscopy is essential for confirming that the solid-state conformation observed in XRD is maintained in the solution state.

Quantitative Method Comparison
Analytical FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)2D-NMR (NOESY/ROESY)
Primary Output Absolute 3D atomic coordinates, bond lengths, and torsion angles.Bulk phase identification, polymorph purity, and crystallinity.Solution-state relative stereochemistry and conformational dynamics.
Sample Requirement Single, high-quality crystal (0.1–0.5 mm).10–50 mg of microcrystalline powder.5–15 mg dissolved in a deuterated solvent.
Conformational Data Static solid-state chair conformation (axial/equatorial assignments).Indirect (requires Rietveld refinement and prior SC-XRD model).Dynamic time-averaged conformations via through-space proton coupling (< 5 Å).
Throughput Low (Requires days for crystal growth and hours for data collection).High (Minutes per scan).High (Minutes to hours depending on concentration).
Key Limitation Solid-state packing forces may distort the biologically relevant conformation.Cannot easily solve de novo structures without high-quality reference data.Cannot determine absolute configuration without chiral derivatization.
Decision Workflow for Structural Analysis

Structural_Workflow Start 4-Isopropyl-3-nitropiperidine Sample Q1 Require Absolute 3D Stereochemistry? Start->Q1 SCXRD Single-Crystal XRD (Atomic Resolution) Q1->SCXRD Yes Q2 Require Bulk Phase Identification? Q1->Q2 No PXRD Powder XRD (Polymorph Purity) Q2->PXRD Yes NMR 2D-NMR (NOESY) (Solution Conformation) Q2->NMR No

Decision matrix for selecting the optimal structural elucidation technique.

Experimental Protocol: SC-XRD of 4-Isopropyl-3-nitropiperidine

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of 4-isopropyl-3-nitropiperidine in 0.5 mL of dichloromethane (solvent) in an inner glass vial. Place this inside a larger outer vial containing 3 mL of hexane (anti-solvent). Seal the outer vial tightly and leave undisturbed at 20 °C for 3–5 days.

  • Causality: Vapor diffusion ensures a highly controlled, slow supersaturation gradient. This gradual decrease in solubility prevents kinetic trapping and promotes the nucleation of a single, thermodynamically stable macroscopic crystal suitable for diffraction, avoiding the formation of twinned or microcrystalline aggregates[3].

Step 2: Cryogenic Mounting and Data Collection
  • Action: Select a pristine, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer under a continuous 100 K nitrogen gas stream. Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

  • Causality: The perfluoropolyether oil acts as a cryoprotectant, freezing into a glass rather than a crystalline matrix that would interfere with diffraction. Data collection at 100 K drastically reduces the thermal motion of atoms (minimizing Debye-Waller factors). This sharpens the diffraction spots and allows for the precise location of the lighter hydrogen atoms on the piperidine ring, which is critical for confirming the protonation state and hydrogen-bonding network[6].

Step 3: Structure Solution and Refinement
  • Action: Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., SADABS). Solve the phase problem using Direct Methods (SHELXT) and refine the structural model using full-matrix least-squares on F² (SHELXL)[5].

  • Causality: Direct methods utilize the statistical relationships between structure factor amplitudes to generate an initial electron density map. The least-squares refinement iteratively minimizes the difference between the calculated and observed structure factors to accurately position the isopropyl and nitro groups.

  • Self-Validation Checkpoint: The protocol is considered successful and the structure validated if the final R1 value is < 5% (0.05), the Goodness-of-Fit (S) approaches 1.0, and the maximum residual electron density (Δρ_max) is < 0.5 e/ų. Residual peaks > 1.0 e/ų indicate unresolved twinning, static disorder of the isopropyl group, or solvent masking issues that must be addressed[8].

XRD_Protocol N1 1. Vapor Diffusion (Crystal Growth) N2 2. Cryo-Mounting (100 K N2 Stream) N1->N2 N3 3. Data Collection (Mo/Cu Kα X-rays) N2->N3 N4 4. Direct Methods (Phase Solution) N3->N4 N5 5. Least-Squares (Refinement) N4->N5

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

References
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - BenchChem. 3

  • X-ray structural and spectroscopic investigation of 1-piperidine-2,4-dinitrobenzene - SEDICI.4

  • Crystal structure of piperidinium 4-nitrophenolate - PMC - NIH. 5

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis - ResearchGate. 1

  • Reversible, Two-Step Single-Crystal to Single-Crystal Phase Transitions between Desloratadine Forms I, II, and III - ACS Publications. 6

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PubMed. 8

  • CN104341422A - Tofacitinib intermediate and preparation method thereof - Google Patents. 7

  • An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters - Research Square.2

Sources

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